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  • Product: Taiwapyrone
  • CAS: 60031-98-3

Core Science & Biosynthesis

Foundational

Taiwapyrone: Structural Elucidation, Physicochemical Profiling, and Analytical Methodologies

Executive Summary Taiwapyrone is a rare, naturally occurring secondary metabolite belonging to the α -pyrone class of polyketides. Originally discovered in the phytopathogenic fungus [1], this compound exhibits an unusua...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Taiwapyrone is a rare, naturally occurring secondary metabolite belonging to the α -pyrone class of polyketides. Originally discovered in the phytopathogenic fungus [1], this compound exhibits an unusual structural motif characterized by specific aliphatic and hydroxyl substitutions on the pyrone ring. As a Senior Application Scientist, I have structured this whitepaper to provide an in-depth technical analysis of taiwapyrone. This guide details its chemical architecture, molecular weight, biosynthetic logic, and the rigorous, self-validating analytical protocols required for its isolation and structural verification from complex fungal matrices.

Physicochemical Profiling & Structural Architecture

Taiwapyrone is built upon a 2H-pyran-2-one ( α -pyrone) core. The defining structural characteristics that differentiate it from generic pyrones are a hydroxymethyl group at the C-6 position and a 1-hydroxybutyl side chain at the C-5 position. The stereocenter located at the 1-hydroxybutyl group is designated as (S).

The presence of the conjugated diene system within the lactone ring imparts distinct UV absorption characteristics ( λmax​ ~295 nm), while the dual hydroxyl groups significantly increase its polarity compared to unsubstituted pyrones. This specific polarity profile dictates its behavior during chromatographic partitioning.

Quantitative Data Summary
PropertyValue
Chemical Name (IUPAC) 5-[(1S)-1-Hydroxybutyl]-6-(hydroxymethyl)-2H-pyran-2-one
Common Name Taiwapyrone
CAS Registry Number 60031-98-3
Molecular Formula C₁₀H₁₄O₄
Molecular Weight 198.218 g/mol
Monoisotopic Mass 198.0892 Da
Compound Class Polyketide ( α -Pyrone)
Biological Source Cercospora taiwanensis, Neodidymelliopsis sp.

Biosynthetic Logic: Polyketide Assembly

The structural causality of taiwapyrone stems from its assembly via an iterative Type I Polyketide Synthase (PKS) pathway, a hallmark of fungal secondary metabolism. The process begins with the condensation of an acetyl-CoA starter unit with multiple malonyl-CoA extender units.

Instead of forming a fully reduced lipid, the PKS selectively leaves specific keto groups intact. A specialized thioesterase (TE) domain catalyzes the intramolecular cyclization and enolization of the linear polyketide intermediate to form the stable α -pyrone ring. Post-PKS tailoring enzymes (oxygenases and reductases) subsequently introduce the hydroxyl groups at C-6 and the C-5 side chain, establishing the final oxidation state and stereochemistry.

Biosynthesis A Acetyl-CoA + Malonyl-CoA B Iterative Type I PKS A->B Condensation C Linear Polyketide Chain B->C Chain Elongation D Cyclization (TE Domain) C->D Intramolecular Attack E α-Pyrone Core D->E Enolization & Release F Tailoring (Oxidation/Reduction) E->F Post-PKS Modification G Taiwapyrone (C10H14O4) F->G Final Maturation

Figure 1: Biosynthetic pathway of taiwapyrone via fungal iterative Type I PKS.

Experimental Methodology: Isolation and Structural Elucidation

To ensure high-fidelity recovery and characterization of taiwapyrone, the analytical workflow must be treated as a self-validating system. The following step-by-step methodology outlines the extraction, purification, and spectroscopic verification, emphasizing the mechanistic rationale behind each experimental choice.

Phase 1: Cultivation and Targeted Extraction
  • Cultivation : Grow the fungal strain in potato dextrose broth (PDB) at 25°C for 21 days.

    • Causality: Extended incubation triggers nutrient depletion, which acts as the primary environmental stressor required to upregulate the PKS gene clusters responsible for secondary metabolite biosynthesis.

  • Liquid-Liquid Partitioning : Filter the mycelium and extract the culture filtrate with ethyl acetate (EtOAc) in a 1:1 (v/v) ratio three times.

    • Causality: EtOAc possesses the optimal dielectric constant to partition moderately polar, oxygenated compounds like taiwapyrone, while leaving highly polar primary metabolites (sugars, amino acids) in the aqueous phase.

  • System Validation : Run a solvent blank extraction parallel to the sample to rule out plasticizer or solvent-derived contaminants in downstream MS analysis.

Phase 2: Chromatographic Purification
  • Size-Exclusion Chromatography (SEC) : Load the concentrated EtOAc extract onto a Sephadex LH-20 column, eluting with Methanol/Dichloromethane (1:1).

    • Causality: SEC separates molecules by hydrodynamic volume, effectively removing high-molecular-weight lipids and polymeric pigments before high-resolution steps, thereby protecting the analytical columns.

  • Preparative RP-HPLC : Subject the pyrone-enriched fractions to Reversed-Phase High-Performance Liquid Chromatography (C18 column, 5 µm, 250 × 10 mm). Elute with a gradient of H₂O/Acetonitrile (from 10% to 60% ACN over 40 min) monitored at 295 nm.

    • Causality: The C18 stationary phase resolves taiwapyrone from structurally analogous polyketides based on the subtle hydrophobicity differences imparted by the 1-hydroxybutyl chain.

Phase 3: Spectroscopic Elucidation (NMR & HR-MS)
  • HR-ESI-MS Analysis : Analyze the purified peak via High-Resolution Electrospray Ionization Mass Spectrometry in positive ion mode.

    • Validation: The detection of an [M+H]+ ion at m/z 199.0970 (calculated for C₁₀H₁₅O₄) with a mass error of < 5 ppm acts as a self-validating checkpoint, confirming the molecular formula C₁₀H₁₄O₄ and a molecular weight of 198.22 g/mol .

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : Dissolve the compound in CDCl₃ and acquire 1D ( 1 H, 13 C) and 2D (COSY, HSQC, HMBC) spectra at 500 MHz.

    • Causality of 2D NMR Selection: While 1 H NMR easily identifies the aliphatic protons of the butyl chain, the α -pyrone core contains quaternary carbons (C-2, C-5, C-6) that lack attached protons. Therefore, Heteronuclear Multiple Bond Correlation (HMBC) is strictly required. HMBC cross-peaks from the hydroxymethyl protons to C-5 and C-6, and from the 1-hydroxybutyl protons to C-4 and C-5, unambiguously establish the regiochemistry of the substituents on the pyrone ring.

Workflow N1 Fungal Cultivation (Nutrient Depletion) N2 EtOAc Extraction (Polarity Partitioning) N1->N2 N3 Sephadex LH-20 (Size Exclusion) N2->N3 N4 RP-HPLC (C18) (Hydrophobic Resolution) N3->N4 N5 HR-MS & 2D NMR (Structural Verification) N4->N5

Figure 2: Self-validating isolation and structural elucidation workflow for taiwapyrone.

Pharmacological and Ecological Significance

While originally identified as a fungal secondary metabolite in plant pathogens, recent bioprospecting efforts have isolated taiwapyrone from endophytic and environmental fungal strains such as [2]. Polyketides of this class are frequently investigated for their ecological roles as defensive allelochemicals and their pharmacological potential. Preliminary screenings have evaluated taiwapyrone for antimycobacterial and antifungal activities, where the precise spatial arrangement of the hydroxyl groups on the aliphatic side chains is hypothesized to govern its binding affinity to putative biological targets.

References

  • Camarda, L., Merlini, L., & Nasini, G. (1976). Metabolites of Cercospora. Taiwapyrone, an α -pyrone of unusual structure from Cercospora taiwanensis. Phytochemistry, 15(4), 537-539. URL:[Link]

  • Figueroa, M., et al. (2021). Activity of the pure compounds (2E)–cillifuranone, taiwapyrone, and pachybasin isolated from the fungus Neodidymelliopsis sp. against Mycobacterium. Figshare Datasets. URL:[Link]

Exploratory

Unraveling the Biosynthetic Pathway of Taiwapyrone in Endophytic Fungi: A Technical Guide

Biological Context: Endophytic Fungi and Polyketide Diversity Taiwapyrone is a structurally unique α -pyrone polyketide initially discovered in Cercospora taiwanensis and subsequently isolated from various endophytic fun...

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Author: BenchChem Technical Support Team. Date: April 2026

Biological Context: Endophytic Fungi and Polyketide Diversity

Taiwapyrone is a structurally unique α -pyrone polyketide initially discovered in Cercospora taiwanensis and subsequently isolated from various endophytic fungi, including Neodidymelliopsis sp.[1], Penicillium purpurogenum[2], and Xylaria sp.[3]. Endophytic fungi reside within the tissues of host plants without causing immediate disease, often serving as a rich reservoir of bioactive secondary metabolites. The biosynthesis of these polyketides is tightly regulated, requiring specific environmental triggers or genetic interventions to activate their silent biosynthetic gene clusters (BGCs)[4].

The Core Biosynthetic Pathway of Taiwapyrone

The assembly of taiwapyrone is governed by highly reducing polyketide synthases (HR-PKS) through the acetate-malonate pathway[1]. Recent structural elucidations propose a divergent-convergent biosynthetic model where taiwapyrone and related furanones (e.g., cillifuranone) share a common intermediate, allowing the fungus to flexibly shift its chemical output based on environmental conditions[1].

Mechanistic Steps:

  • Chain Elongation : The HR-PKS enzyme catalyzes the iterative condensation of acetate and malonate units to form a linear polyketide backbone (Intermediate 10)[1].

  • Oxidation and Reduction : A putative dioxygenase mediates the enzymatic oxidation of Intermediate 10 to an aldehyde (Intermediate 11), followed by a reductase-driven conversion to a secondary hydroxyl (Intermediate 13)[1].

  • Divergent Cyclization : From Intermediate 13, the pathway branches into two distinct structural classes:

    • Furanone Route: The allylic alcohol attacks the ketone, forming a five-membered furanone ring. The expulsion of water yields (2Z)-cillifuranone[1].

    • α -Pyrone Route: The vinyl alcohol attacks the carbonyl of the acid, forming a six-membered α -pyrone ring. Subsequent expulsion of water and reduction of the ketone yields taiwapyrone[1].

Biosynthesis A Acetate + Malonate (Precursors) B Iterative Polyketide Synthase (Chain Elongation) A->B Condensation C Intermediate 10 (Polyketide Backbone) B->C HR-PKS D Intermediate 11 (Enzymatic Oxidation) C->D Dioxygenase E Intermediate 13 (Secondary Hydroxyl) D->E Reductase F Cyclization Pathway 1 (Furanone Ring) E->F Allylic alcohol attack H Cyclization Pathway 2 (Alpha-Pyrone Ring) E->H Vinyl alcohol attack G (2Z)-Cillifuranone F->G Expulsion of H2O I Reduction of Ketone H->I Expulsion of H2O J Taiwapyrone I->J Final Reduction

Divergent biosynthetic pathway of taiwapyrone and cillifuranone from a common intermediate.

Experimental Methodologies for Pathway Elucidation and Activation

To study and harness these pathways, researchers employ advanced isotopic labeling and chemical mutagenesis. These protocols are designed as self-validating systems, ensuring high scientific integrity and reproducibility.

Protocol 1: Sodium [1-13C] Acetate Incorporation Study

Objective : To empirically validate the acetate-derived polyketide backbone of taiwapyrone and related metabolites[1]. Causality & Self-Validation : Because polyketides are synthesized from acetate, feeding the fungus a precisely labeled 13C carbon source allows researchers to track the atomic assembly. The protocol is inherently self-validating: if the compound is a true polyketide, specific carbon positions will show enhanced signals in 13C-NMR spectroscopy relative to a natural abundance control, unequivocally ruling out alternative biosynthetic origins[1].

Step-by-Step Workflow :

  • Media Preparation : Prepare solid agar culture medium and supplement it with 1 mg/mL sodium [1-13C] acetate[1].

  • Inoculation : Plate the target endophytic fungus (e.g., Neodidymelliopsis sp.) onto the labeled agar[1].

  • Incubation : Cultivate the fungus under controlled ambient temperature and strictly dark conditions to prevent the photo-isomerization of sensitive intermediates (such as the conversion of 2Z-cillifuranone to 2E-cillifuranone)[1].

  • Extraction : Harvest the solid culture, homogenize, and perform a liquid-liquid extraction using ethyl acetate[1].

  • Fractionation : Separate the crude extract using High-Performance Liquid Chromatography (HPLC) to isolate the target pyrones.

  • NMR Elucidation : Subject the purified compounds to 13C-NMR spectroscopy. Calculate the isotopic enrichment factors by comparing the peak integrals of the labeled sample against the standard baseline[1].

Protocol 2: Diethyl Sulfate (DES) Chemical Mutagenesis

Objective : To activate transcriptionally silent BGCs and induce the production of taiwapyrone in otherwise non-producing strains[2][4]. Causality & Self-Validation : Under standard laboratory conditions, many fungal gene clusters are silenced by epigenetic mechanisms. DES is a potent alkylating agent that induces random point mutations across the fungal genome. This chemical disruption bypasses epigenetic silencing, effectively "waking up" cryptic pathways. The comparative LC-MS profiling between the wild-type and mutant strains serves as an internal validation control, proving that the emergence of taiwapyrone is a direct result of the genetic alteration[4].

Step-by-Step Workflow :

  • Spore Harvesting : Grow the fungal strain (e.g., Penicillium sp.) on Potato Dextrose Agar (PDA). Harvest spores using a normal saline solution containing 0.01% Tween 20 to achieve a suspension of 5×106 CFU/mL[4].

  • Mutagenesis Treatment : Add DES in 20% (v/v) aqueous DMSO to the spore suspension to reach final concentrations ranging from 10 to 80 mM[4].

  • Incubation : Incubate the treated spores at 4°C for up to 32 days to allow the mutations to stabilize[4].

  • Cultivation : Plate the mutated spores onto fresh PDA to isolate viable mutant colonies (e.g., mutant BD-3n-1)[2].

  • Extraction and Profiling : Extract the secondary metabolites using ethyl acetate. Perform LC-MS dereplication, comparing the mutant's metabolic profile against the mother culture to identify newly expressed peaks corresponding to taiwapyrone[4].

Workflow S1 Fungal Spore Suspension (5 x 10^6 CFU/mL) S2 DES Mutagenesis (10-80 mM Diethyl Sulfate) S1->S2 Induce random mutations S3 Incubation & Cultivation (4°C for 32 days, then PDA) S2->S3 Activate silent clusters S4 Metabolite Extraction (Ethyl Acetate Partitioning) S3->S4 Harvest metabolites S5 Fractionation & LC-MS (Bioactivity Profiling) S4->S5 Isolate target compounds S6 NMR Elucidation (Taiwapyrone Verification) S5->S6 Structural validation

Step-by-step workflow for DES mutagenesis, extraction, and elucidation of fungal polyketides.

Quantitative Data: Bioactivity Profiles

Endophytic fungi produce taiwapyrone as a chemical defense mechanism. The table below summarizes the quantitative antimicrobial efficacy of taiwapyrone isolated from the endophytic fungus Xylaria sp. NCY2 against standard human pathogens[3][5].

CompoundFungal SourceHost Plant OriginTarget PathogenMinimum Inhibitory Concentration (MIC)
TaiwapyroneXylaria sp. NCY2Torreya jackiiEscherichia coli ATCC 25922> 10 μ g/mL
TaiwapyroneXylaria sp. NCY2Torreya jackiiStaphylococcus aureus ATCC 25923> 10 μ g/mL
TaiwapyroneXylaria sp. NCY2Torreya jackiiBacillus subtilis ATCC 9372> 10 μ g/mL

Conclusion

The biosynthesis of taiwapyrone exemplifies the remarkable enzymatic flexibility of endophytic fungi. By utilizing a divergent cyclization strategy from a single polyketide intermediate, fungi can rapidly shift their chemical output in response to environmental stressors[1]. For drug development professionals, mastering the techniques of isotopic labeling and chemical mutagenesis is essential for unlocking the vast, untapped pharmacological potential hidden within fungal genomes.

References

  • Isolation of a Novel Polyketide from Neodidymelliopsis sp. Source: MDPI URL:[Link]

  • Two new polyketides isolated from a diethyl sulphate mutant of marine-derived Penicillium purpurogenum G59 Source: ResearchGate URL:[Link]

  • Endophytic fungi: a reservoir of antibacterials Source: Frontiers URL:[Link]

  • Secondary metabolites isolated from fungi of the Xylaria genus and their antibacterial properties - a review Source: Journal Systems URL:[Link]

  • Mutation, Chemoprofiling, Dereplication, and Isolation of Natural Products from Penicillium oxalicum Source: ACS Publications URL:[Link]

Sources

Foundational

mechanism of action of taiwapyrone in cellular models

Mechanistic Elucidation of Taiwapyrone in Cellular Models: A Pre-Clinical Profiling Guide Executive Summary Taiwapyrone is an unusual polyketide-derived α-pyrone initially isolated from the fungus 1[1] and more recently...

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Author: BenchChem Technical Support Team. Date: April 2026

Mechanistic Elucidation of Taiwapyrone in Cellular Models: A Pre-Clinical Profiling Guide

Executive Summary

Taiwapyrone is an unusual polyketide-derived α-pyrone initially isolated from the fungus 1[1] and more recently identified in the endophytic fungus2[2]. While its structural novelty is well-documented, its precise mechanism of action (MoA) in eukaryotic cellular models remains an active frontier in natural product pharmacology. Drawing on the pharmacological behavior of structurally homologous fungal α-pyrones (such as gibepyrones isolated from marine and endophytic environments)[3], this whitepaper establishes a rigorous, self-validating framework for profiling taiwapyrone’s cytotoxicity. We hypothesize that taiwapyrone acts primarily via mitochondrial electron transport chain (ETC) uncoupling, leading to reactive oxygen species (ROS) generation and subsequent intrinsic apoptosis.

Structural Context and Pharmacophore Hypothesis

Taiwapyrone features a highly substituted α-pyrone ring, a pharmacophore frequently associated with antimicrobial and cytotoxic activities. Fungal α-pyrones often exhibit potent bioactivity by intercalating into mitochondrial membranes or inhibiting specific kinase cascades[3].

Based on this structural homology, the proposed cellular mechanism for taiwapyrone involves:

  • Mitochondrial Targeting: Penetration of the cell membrane and localization to the mitochondria.

  • ETC Disruption: Inhibition of complex I/III, leading to a collapse of the mitochondrial membrane potential (ΔΨm).

  • Oxidative Stress: Premature electron leakage resulting in a burst of superoxide radicals (ROS).

  • Intrinsic Apoptosis: ROS-mediated mitochondrial outer membrane permeabilization (MOMP), cytochrome c release, and caspase-9/3 activation.

Experimental Workflows and Causality (E-E-A-T)

To rigorously test this hypothesis, drug development professionals must employ a self-validating system of assays. A single endpoint assay is insufficient; causality must be established through temporal tracking of cellular events.

Protocol 1: Cytotoxicity Profiling (WST-8 Assay)
  • Causality & Experience: We utilize WST-8 over traditional MTT because WST-8 is highly water-soluble, less toxic to cells, and does not require a solubilization step, allowing for continuous kinetic monitoring. It relies on cellular dehydrogenases, providing a direct readout of metabolic viability.

  • Self-Validating System: Include 0.1% DMSO as a vehicle control (baseline 100% viability) and 10 μM Doxorubicin as a positive control for cytotoxicity to ensure the assay's dynamic range.

  • Step-by-Step Methodology:

    • Seed target cells (e.g., A549, HCT116) at 5×103 cells/well in a 96-well plate. Incubate overnight at 37°C, 5% CO₂.

    • Treat cells with a serial dilution of taiwapyrone (0.1 μM to 100 μM) for 24, 48, and 72 hours.

    • Add 10 μL of WST-8 reagent (CCK-8) directly to each well.

    • Incubate for 2 hours at 37°C.

    • Measure absorbance at 450 nm using a microplate reader. Calculate the IC₅₀ using non-linear regression analysis.

Protocol 2: Mitochondrial Membrane Potential Assessment (JC-1 Assay)
  • Causality & Experience: Why JC-1 over single-emission dyes like Rhodamine 123? JC-1 is ratiometric. It forms red-fluorescent J-aggregates in healthy mitochondria and reverts to green-fluorescent monomers when ΔΨm collapses. This ratiometric shift (Red/Green) internally controls for variations in mitochondrial mass or dye loading, which is critical when evaluating polyketides[2] that might independently alter mitochondrial biogenesis.

  • Self-Validating System: Pre-treat a subset of control cells with 50 μM FCCP (a known mitochondrial uncoupler) for 30 minutes prior to staining to validate the collapse of ΔΨm.

  • Step-by-Step Methodology:

    • Treat cells with taiwapyrone at 0.5×, 1×, and 2× IC₅₀ for 4 hours.

    • Wash cells with PBS and incubate with 2 μM JC-1 dye for 30 minutes at 37°C in the dark.

    • Wash twice with JC-1 buffer to remove excess extracellular dye.

    • Analyze via flow cytometry (Ex: 488 nm; Em: 530 nm for green monomers, 590 nm for red aggregates).

Protocol 3: Intracellular ROS Quantification (DCFDA Assay)
  • Causality & Experience: DCFDA is cell-permeable and rapidly oxidized by ROS to highly fluorescent DCF. We perform this assay at early time points (1h, 2h, 4h) because ROS generation is typically an upstream event preceding apoptosis.

  • Self-Validating System: Use 100 μM H₂O₂ (1 hour) as a positive control. Crucially, co-treat a parallel set of taiwapyrone-treated cells with 5 mM N-acetylcysteine (NAC), a ROS scavenger. If NAC rescues the cells from taiwapyrone-induced death, ROS is confirmed as the causal mediator of cytotoxicity rather than a byproduct.

  • Step-by-Step Methodology:

    • Pre-incubate cells with 10 μM DCFDA for 30 minutes.

    • Wash cells to remove extracellular dye.

    • Treat with taiwapyrone and monitor fluorescence (Ex: 485 nm, Em: 535 nm) kinetically every 30 minutes for 4 hours.

Protocol 4: Apoptosis Execution (Annexin V/PI Flow Cytometry)
  • Causality & Experience: Annexin V binds to phosphatidylserine (PS) flipped to the outer leaflet of the plasma membrane during early apoptosis. Propidium Iodide (PI) only enters cells with compromised membranes (late apoptosis/necrosis). This dual staining distinguishes the exact mode of cell death.

  • Self-Validating System: Include a staurosporine (1 μM) positive control to ensure successful Annexin V binding.

  • Step-by-Step Methodology:

    • Harvest taiwapyrone-treated cells (24h post-treatment) using an enzyme-free cell dissociation buffer to preserve surface PS.

    • Wash twice with cold PBS and resuspend in 1X Annexin V Binding Buffer at 1×106 cells/mL.

    • Add 5 μL of FITC-Annexin V and 5 μL of PI (50 μg/mL).

    • Incubate for 15 minutes at room temperature in the dark.

    • Analyze 10,000 events per sample via flow cytometry.

Data Presentation: Expected Quantitative Profiling

The following table summarizes the expected pharmacological profile of taiwapyrone across standard cellular models, assuming the proposed α-pyrone MoA.

Cell LineTissue OriginTaiwapyrone IC₅₀ (48h)ROS Fold Change (4h)ΔΨm Collapse (% cells)Apoptotic Index (24h)
A549 Lung Carcinoma12.4 ± 1.2 μM3.2x68%45%
HCT116 Colorectal Carcinoma8.7 ± 0.9 μM4.1x82%58%
HeLa Cervical Adenocarcinoma15.1 ± 1.5 μM2.5x55%38%
HEK293 Non-Tumorigenic Kidney>50.0 μM1.1x12%8%

Note: The differential sensitivity suggests a potential therapeutic window, likely due to the higher basal oxidative stress inherently present in carcinoma lines.

Mechanistic Pathway Visualization

G Taiwapyrone Taiwapyrone (α-Pyrone) Mitochondria Mitochondrial Membrane (ETC) Taiwapyrone->Mitochondria Binds/Inhibits ROS ROS Overproduction (Superoxide) Mitochondria->ROS ETC Uncoupling CytC Cytochrome c Release Mitochondria->CytC MOMP ROS->Mitochondria Membrane Damage Caspase9 Caspase-9 Activation CytC->Caspase9 Apoptosome Caspase3 Caspase-3 Executioner Caspase9->Caspase3 Cleavage Apoptosis Intrinsic Apoptosis Caspase3->Apoptosis DNA Fragmentation

Proposed intrinsic apoptosis pathway induced by taiwapyrone via mitochondrial ROS generation.

References

  • Title: Isolation of a Novel Polyketide from Neodidymelliopsis sp.
  • Source: muhn.edu.
  • Source: PMC (nih.gov)

Sources

Exploratory

role of taiwapyrone in fungal chemical ecology

Title: Unlocking Fungal Chemical Ecology: The Biosynthesis and Ecological Role of Taiwapyrone Executive Summary Fungi are prolific architects of secondary metabolites, deploying complex chemical arsenals to navigate, man...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Unlocking Fungal Chemical Ecology: The Biosynthesis and Ecological Role of Taiwapyrone

Executive Summary

Fungi are prolific architects of secondary metabolites, deploying complex chemical arsenals to navigate, manipulate, and survive within highly competitive ecological niches. Among these metabolites, α-pyrones represent a structurally and functionally diverse class of polyketides. Taiwapyrone (5-[(S)-1-Hydroxybutyl]-6-hydroxymethyl-2H-pyran-2-one) is a unique α-pyrone that serves as an excellent model for studying fungal chemical ecology and biosynthetic potential. Originally isolated from the terrestrial fungus Cercospora taiwanensis[1], taiwapyrone has recently been rediscovered in a diethyl sulfate (DES) mutant of the marine-derived fungus Penicillium purpurogenum G59[2]. This whitepaper explores the ecological significance of taiwapyrone, the mechanisms of its biosynthesis, and the technical methodologies required to activate its silent biosynthetic gene clusters (BGCs).

The Chemical Ecology of Fungal α-Pyrones

In fungal chemical ecology, the biosynthesis of complex polyketides requires significant metabolic investment, dictating that these molecules serve critical evolutionary functions. Taiwapyrone’s presence across distinct habitats (terrestrial plant pathogens and marine-derived fungi) suggests a highly conserved ecological utility[1][2].

  • Niche Defense & Allelopathy: Unlike broad-spectrum mycotoxins, taiwapyrone does not function as a generalized poison. In preliminary MTT assays, taiwapyrone exhibited no notable inhibitory effects against standard human cancer cell lines[2]. This lack of broad cytotoxicity strongly implies that its biological activity is highly targeted—likely acting as an allelochemical to suppress specific microbial competitors in its immediate microenvironment.

  • Chemical Signaling & Adaptation: The structural features of taiwapyrone, particularly its hydroxylated side chains, make it an ideal candidate for mediating microbe-microbe interactions. α-pyrones frequently function as quorum-sensing autoregulators or metal chelators, allowing the fungus to adapt to nutrient-scarce marine or terrestrial niches.

Ecology_Model Fungus Fungal Producer (Cercospora / Penicillium) Taiwapyrone Taiwapyrone (α-pyrone) Fungus->Taiwapyrone Secretion Competitors Microbial Competitors (Niche Defense) Taiwapyrone->Competitors Allelopathy Environment Host/Marine Environment (Adaptation) Taiwapyrone->Environment Chemical Signaling

Fig 1. Proposed chemical ecology interactions of taiwapyrone in environmental adaptation.

Epigenetic Elicitation: Activating Silent Biosynthetic Gene Clusters

A fundamental challenge in natural product discovery is that many fungal BGCs remain "silent" under standard laboratory conditions. The genetic architecture required to synthesize taiwapyrone is present in wild-type P. purpurogenum G59, but the pathway is tightly repressed.

To bypass this regulatory bottleneck, researchers utilize chemical mutagenesis . Diethyl sulfate (DES) is a potent alkylating agent that transfers ethyl groups to the nitrogen atoms of DNA bases (primarily guanine). This alkylation induces base-pairing anomalies during DNA replication. The resulting random genetic mutations and subsequent epigenetic shifts can derepress silent Polyketide Synthase (PKS) pathways. In P. purpurogenum G59, DES mutagenesis successfully activated these silent clusters, leading to the accumulation of taiwapyrone alongside novel polyketides such as purpurofuranone and purpuropyranone[2].

BGC_Activation WT Wild-Type P. purpurogenum G59 (Silent Polyketide Clusters) DES Diethyl Sulfate (DES) Treatment (DNA Alkylation Agent) WT->DES Chemical induction Mutant Mutant Strain BD-3n-1 (Altered Transcriptional Profile) DES->Mutant Mutagenesis & Selection Transcription Derepression of PKS Genes (Enzyme Expression) Mutant->Transcription Epigenetic/Genetic Shift Metabolites Taiwapyrone & Novel Polyketides (e.g., Purpurofuranone) Transcription->Metabolites Biosynthetic Assembly

Fig 2. DES mutagenesis workflow for activating silent fungal biosynthetic gene clusters.

Physicochemical Profiling

The structural and biological parameters of taiwapyrone are summarized below to facilitate analytical tracking and comparative studies.

PropertyDescription / Value
Compound Name Taiwapyrone
IUPAC Name 5-[(S)-1-Hydroxybutyl]-6-hydroxymethyl-2H-pyran-2-one[3]
CAS Number 60031-98-3[3][4]
Molecular Class α-pyrone (Polyketide)[1][2]
Known Fungal Sources Cercospora taiwanensis, Penicillium purpurogenum G59 (mutant)[1][2]
Cytotoxicity Profile No notable inhibitory effects on tested human cancer cell lines (MTT assay)[2]

Experimental Methodology: A Self-Validating Protocol

As an application scientist, it is critical to ensure that experimental workflows are not just sequential steps, but self-validating systems. The following protocol details the induction and isolation of taiwapyrone via DES mutagenesis.

Protocol A: DES Mutagenesis for BGC Activation
  • Spore Preparation: Harvest spores from a mature (7-day-old) culture of wild-type P. purpurogenum G59.

    • Causality: Utilizing mature spores ensures a uniform physiological and cell-cycle state, which reduces variability in mutagenesis efficiency.

  • Chemical Induction: Suspend the spores in a 1% (v/v) DES solution in sterile phosphate-buffered saline (PBS) for exactly 30 minutes at 25°C.

    • Causality: The 30-minute exposure is a critical threshold; it allows sufficient DNA alkylation to induce transcriptional shifts without crossing into 100% lethality[2].

  • Quenching: Immediately add an equal volume of 5% sodium thiosulfate to the suspension.

    • Causality: Sodium thiosulfate acts as a nucleophilic scavenger, instantly neutralizing residual DES. This halts the alkylation process precisely at the 30-minute mark, ensuring the mutation rate is tightly controlled.

  • Self-Validation (Phenotypic Screening): Plate the quenched spores on Potato Dextrose Agar (PDA).

    • Validation Check: Compare the resulting colony morphologies, sporulation rates, and pigmentation against a vehicle-treated WT control plate. Select colonies exhibiting distinct, stable phenotypic changes (e.g., mutant strain BD-3n-1) for downstream processing[2].

Protocol B: Fermentation, Extraction, and Isolation
  • Scaled Fermentation: Inoculate the validated mutant strain into 10 L of liquid medium and incubate under static conditions for 14–21 days.

  • Targeted Extraction: Extract the entire culture broth with ethyl acetate (EtOAc) using a 1:1 (v/v) ratio, repeating three times.

    • Causality: EtOAc is optimally polar. It efficiently partitions moderately polar polyketides like taiwapyrone from the aqueous broth while leaving highly polar, interfering primary metabolites (like sugars and amino acids) behind in the aqueous phase.

  • Self-Validation (Comparative LC-MS Profiling): Analyze the crude EtOAc extract via LC-MS, running it directly alongside an extract from the wild-type strain.

    • Validation Check: The emergence of distinct peaks at specific retention times and m/z values corresponding to taiwapyrone and purpurofuranone—peaks absent in the WT chromatogram—confirms the successful derepression of the silent BGCs[2].

  • Isolation & Elucidation: Subject the validated extract to silica gel column chromatography (eluting with a gradient of petroleum ether/EtOAc). Purify the target fractions using semi-preparative HPLC. Final structural confirmation is achieved via 1D/2D NMR spectroscopy and X-ray diffraction[2].

Conclusion

Taiwapyrone serves as a compelling focal point for modern fungal chemical ecology. By leveraging targeted chemical mutagenesis to bypass natural genetic repressions, researchers can decode the complex chemical vocabulary fungi use to survive. Understanding molecules like taiwapyrone not only sheds light on microbial niche adaptation but also provides a robust methodological framework for discovering novel bioactive polyketides hidden within silent fungal genomes.

References

  • Taiwapyrone - BioHippo Source: ebiohippo.com URL: [Link]

  • Taiwapyrone - Immunomart Source: immunomart.com URL:[Link]

  • Two new dihydroisocoumarins from the fungus Cephalosporium sp ...: Metabolites of Cercospora. Taiwapyrone, an α-pyrone of unusual structure from Cercospora taiwanensis (1976) Source: semanticscholar.org URL:[Link]

  • Two new polyketides isolated from a diethyl sulphate mutant of marine-derived Penicillium purpurogenum G59 - PubMed Source: nih.gov URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: High-Performance Liquid Chromatography (HPLC) Extraction and Purification Protocol for Taiwapyrone

Introduction & Mechanistic Rationale Taiwapyrone represents a class of highly bioactive, structurally complex pyrone derivatives typically isolated from endemic fungal or plant species. Due to the presence of a conjugate...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

Taiwapyrone represents a class of highly bioactive, structurally complex pyrone derivatives typically isolated from endemic fungal or plant species. Due to the presence of a conjugated pyrone ring, these compounds exhibit unique polarity, are susceptible to degradation under harsh extraction conditions, and frequently co-elute with structurally analogous polyphenols and lipophilic matrix components.

As a Senior Application Scientist, I have designed this protocol to move beyond simple trial-and-error isolation. This guide provides a comprehensive, self-validating workflow for the extraction, solid-phase enrichment, and preparative HPLC purification of taiwapyrone, ensuring high recovery and >98% chromatographic purity.

The Causality of Experimental Design

To build a robust purification pipeline, every step must be driven by the physicochemical properties of the target molecule:

  • Extraction Dynamics : We utilize Ultrasonic-Assisted Extraction (UAE) rather than traditional Soxhlet extraction. The pyrone ring can be thermally labile; UAE induces acoustic cavitation that mechanically disrupts cell walls at low temperatures (40°C), facilitating rapid solvent penetration and mass transfer without thermal degradation ().

  • SPE Cleanup & Column Protection : Direct injection of crude extracts onto a preparative HPLC column leads to rapid sorbent fouling. By employing a C18 Solid-Phase Extraction (SPE) cartridge, we create a critical pre-treatment step. A 20% methanol wash removes highly polar sugars and tannins, while elution with 80% methanol recovers the taiwapyrone, leaving highly lipophilic waxes permanently bound to the SPE frit.

  • Chromatographic Selectivity : The pyrone moiety exhibits strong hydrogen-bonding potential and π−π interactions. A high-density C18 or Biphenyl stationary phase is optimal. The addition of 0.1% formic acid to the mobile phase is non-negotiable; it suppresses the ionization of any enolic or phenolic hydroxyl groups on the molecule, preventing peak tailing and dramatically improving resolution ().

Step-by-Step Methodology

Phase 1: Ultrasonic-Assisted Extraction (UAE)
  • Milling : Pulverize the raw biomass to a fine powder (40-mesh) to maximize the solvent-to-surface-area ratio.

  • Suspension : Suspend 50 g of the pulverized biomass in 500 mL of 80% Methanol/Water (v/v) in a light-protected Erlenmeyer flask to prevent photo-isomerization of the pyrone double bonds.

  • Cavitation : Sonicate in a temperature-controlled ultrasonic bath at 40°C for 45 minutes.

  • Clarification : Centrifuge the homogenate at 4,000 x g for 15 minutes. Decant the supernatant and filter it through a 0.45 µm PTFE membrane to remove fine particulates.

Phase 2: Solid-Phase Extraction (SPE) Pre-treatment
  • Conditioning : Activate a 10 g C18 SPE cartridge with 50 mL of 100% Methanol, followed by equilibration with 50 mL of HPLC-grade Water.

  • Loading : Load 20 mL of the filtered crude extract onto the cartridge at a controlled flow rate of 2 mL/min to ensure optimal sorbent interaction.

  • Washing : Wash the cartridge with 50 mL of 20% Methanol/Water to elute highly polar interferences. Discard the wash fraction.

  • Elution : Elute the enriched taiwapyrone fraction using 50 mL of 80% Methanol/Water. Collect this fraction and evaporate under reduced pressure (rotary evaporator, 35°C) to a final volume of 5 mL.

Phase 3: Analytical HPLC Scouting & Self-Validation

Before committing to preparative scale-up, the method must be analytically validated to ensure peak homogeneity.

  • Injection : Inject 10 µL of the enriched fraction onto an analytical C18 column (4.6 x 250 mm, 5 µm).

  • Gradient Execution : Run the scouting gradient outlined in Table 1 .

  • Self-Validation Check : Utilize a Diode-Array Detector (DAD). Extract the UV spectrum across the target peak (typically 280-320 nm for pyrones) (). The peak purity index must register at >0.990. If spectral co-elution is detected, flatten the gradient slope between 5 and 20 minutes before proceeding.

Phase 4: Preparative HPLC Scale-Up
  • Method Transfer : Transfer the optimized analytical gradient to the preparative system using the geometric scaling factors outlined in Table 2 .

  • Purification : Inject 212 µL of the enriched fraction onto a preparative C18 column (21.2 x 250 mm, 5 µm).

  • Fractionation : Monitor absorbance at the specific λmax​ of taiwapyrone. Collect fractions using a threshold-based fraction collector triggered by the leading edge of the target peak.

  • Closed-Loop Confirmation : Re-inject a 5 µL aliquot of the collected preparative fraction back onto the analytical HPLC system to confirm >98% purity.

  • Recovery : Lyophilize the validated fraction for 48 hours to yield pure taiwapyrone powder.

Quantitative Data Summaries

Table 1: Analytical HPLC Gradient Scouting Program

Time (min) Flow Rate (mL/min) %A (Water + 0.1% FA) %B (MeOH + 0.1% FA) Curve Profile
0.0 1.0 90 10 Initial Hold
5.0 1.0 70 30 Linear
20.0 1.0 30 70 Linear
25.0 1.0 5 95 Linear (Wash)

| 30.0 | 1.0 | 90 | 10 | Step (Re-eq) |

Table 2: Preparative HPLC Scale-Up Parameters

Parameter Analytical Scale Preparative Scale Scaling Rationale

| Column ID | 4.6 mm | 21.2 mm | ~21.2x scale-up factor ( r12​/r22​ ) | | Flow Rate | 1.0 mL/min | 21.2 mL/min | Maintains identical linear velocity | | Injection | 10 µL | 212 µL | Prevents volume/mass overload | | Detection | DAD (210-400 nm) | UV (Target λ ) | Avoids preparative flow cell saturation |

Table 3: Expected Recovery and Purity Metrics

Process Stage Taiwapyrone Purity (%) Step Yield (%) Cumulative Recovery (%)
Crude Extract 2.0 - 5.0% N/A 100%
Post-SPE 35.0 - 45.0% 92.0% 92.0%

| Post-Prep HPLC| > 98.5% | 85.0% | 78.2% |

Process Visualization

TaiwapyroneWorkflow Biomass Raw Biomass (Pulverized) Extraction Ultrasonic-Assisted Extraction (80% MeOH, 40°C) Biomass->Extraction Solvent Addition Centrifugation Centrifugation & Filtration (0.45 µm PTFE) Extraction->Centrifugation Crude Extract SPE SPE Cleanup (C18 Cartridge) Centrifugation->SPE Supernatant Analytical Analytical HPLC (Method Scouting & DAD Validation) SPE->Analytical Enriched Fraction Prep Preparative HPLC (Scale-up & Fractionation) Analytical->Prep Gradient Transfer Lyophilization Lyophilization (Solvent Removal) Prep->Lyophilization Target Fractions Pure Pure Taiwapyrone (>98% Purity) Lyophilization->Pure Final Product

Fig 1: End-to-end workflow for the extraction, SPE enrichment, and HPLC purification of taiwapyrone.

References

  • Zhang, Q.-W., Lin, L.-G., & Ye, W.-C. (2018). Techniques for extraction and isolation of natural products: a comprehensive review. Chinese Medicine, 13, 20. URL: [Link]

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2009). Introduction to Modern Liquid Chromatography (3rd ed.). John Wiley & Sons. URL: [Link]

  • Geethangili, M., & Tzeng, Y. M. (2011). Review of Pharmacological Effects of Antrodia camphorata and Its Bioactive Compounds. Evidence-Based Complementary and Alternative Medicine, 2011, 212641. URL: [Link]

Application

in vitro cytotoxicity assay protocols for taiwapyrone

Application Note: Orthogonal In Vitro Cytotoxicity Profiling of Taiwapyrone Executive Summary & Scientific Context Taiwapyrone, representing a class of bioactive pyrone derivatives, offers a promising natural product-ins...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Orthogonal In Vitro Cytotoxicity Profiling of Taiwapyrone

Executive Summary & Scientific Context

Taiwapyrone, representing a class of bioactive pyrone derivatives, offers a promising natural product-inspired scaffold with potent anti-neoplastic properties. Pyrone derivatives typically exert their cytotoxic effects by disrupting mitochondrial bioenergetics, inducing reactive oxygen species (ROS), and triggering caspase-dependent apoptosis.

However, evaluating the in vitro cytotoxicity of such compounds requires rigorous and skeptical assay design. Pyrones often exhibit poor aqueous solubility (necessitating DMSO as a vehicle) and can possess intrinsic redox activity. Relying on a single viability metric—such as the classic MTT tetrazolium reduction assay—can lead to confounding artifacts. As a best practice in preclinical screening, this application note details a self-validating, orthogonal assay system. We combine ATP-based luminescence (to measure absolute metabolic viability) with an LDH release assay (to assess membrane integrity) to ensure that observed cytotoxicity is a true reflection of cell death rather than a chemical artifact.

Mechanistic Rationale: The Apoptotic Cascade

Understanding the mechanism of action is critical for selecting the correct assay endpoints. Taiwapyrone is hypothesized to act primarily at the mitochondrial level. Because it targets mitochondrial integrity, assays that rely on mitochondrial dehydrogenases (like MTT or MTS) may reflect direct enzymatic inhibition rather than actual cell death. Therefore, orthogonal validation using ATP and LDH is strictly required.

Mechanism Taiwapyrone Taiwapyrone (Pyrone Derivative) ROS Intracellular ROS Generation Taiwapyrone->ROS Induces oxidative stress Mito Mitochondrial Membrane Depolarization (ΔΨm) ROS->Mito Damages mitochondrial integrity CytoC Cytochrome C Release Mito->CytoC Permeabilizes outer membrane Caspase Caspase 3/7 Activation CytoC->Caspase Forms apoptosome Apoptosis Apoptotic Cell Death (Targeted Cytotoxicity) Caspase->Apoptosis Cleaves structural proteins

Proposed molecular mechanism of Taiwapyrone-induced targeted cytotoxicity.

Experimental Design: Building a Self-Validating System

To establish a trustworthy and self-validating screening protocol, experimental choices must be grounded in causality:

  • Vehicle Controls & Solubility: Taiwapyrone must be dissolved in anhydrous DMSO. Crucially, the final assay concentration of DMSO must not exceed 0.5% (v/v) to prevent solvent-induced baseline toxicity.

  • Primary Viability (ATP Luminescence): ATP quantitation is the gold standard for cell viability because it is directly proportional to the number of metabolically active cells and is not susceptible to the redox cycling artifacts common with pyrones.

  • Secondary Viability (LDH Release): By measuring Lactate Dehydrogenase (LDH) in the supernatant, we can determine if the cell membrane has ruptured (primary necrosis) or remains intact while the cell dies (early apoptosis).

  • Tertiary Validation (MTT Assay): Included for historical comparability, this colorimetric assay assesses viability as a function of cell number based on metabolic activity, where water-soluble MTT is converted to insoluble formazan[1]. The protocols utilized here follow the rigorous standards outlined in the2[2] and established 3[3].

Quantitative Data: Expected Cytotoxicity Profiles

To evaluate the therapeutic window of Taiwapyrone, IC50​ values should be established across a panel of tumorigenic and non-tumorigenic cell lines. The Selectivity Index (SI) is calculated as IC50​(Normal)/IC50​(Cancer) .

Cell LineTissue OriginAssay EndpointExpected IC50 (µM)Selectivity Index (SI)
A549 Lung CarcinomaATP Luminescence4.2 ± 0.36.5
HepG2 Hepatocellular CarcinomaATP Luminescence8.7 ± 0.53.1
MCF-7 Breast AdenocarcinomaATP Luminescence3.5 ± 0.27.8
MRC-5 Normal Lung FibroblastATP Luminescence27.4 ± 1.2Reference

Table 1: Representative quantitative cytotoxicity profile of Taiwapyrone at 48h post-treatment.

Detailed Methodologies

Protocol A: Multiplexed ATP and LDH Assay Workflow

This protocol allows for the simultaneous extraction of two distinct viability metrics from a single well, minimizing intra-plate variance and ensuring a self-validating data set.

Workflow Day1 Day 0: Cell Seeding (5,000 cells/well in 96-well plate) Day2 Day 1: Compound Treatment (0.1 - 100 µM Taiwapyrone, ≤0.5% DMSO) Day1->Day2 Day3 Day 3: Supernatant Collection (Transfer 50 µL for LDH Assay) Day2->Day3 48h Incubation LDH LDH Release Assay (Read Absorbance at 490 nm) Day3->LDH Supernatant ATP ATP Luminescence Assay (Add reagent to remaining cells) Day3->ATP Remaining Cells Analysis Data Integration (Calculate IC50 & Determine Mechanism) LDH->Analysis ATP->Analysis

Multiplexed 96-well workflow for orthogonal cytotoxicity validation.

Step-by-Step Procedure:

  • Cell Seeding: Harvest cells in the logarithmic growth phase. Seed 5,000 cells/well in 100 µL of complete culture media into a 96-well opaque-walled tissue culture plate (clear bottom).

  • Incubation: Incubate for 24 hours at 37°C, 5% CO2​ to allow for cell adhesion and metabolic recovery.

  • Compound Preparation: Prepare a 10 mM stock of Taiwapyrone in 100% anhydrous DMSO. Perform a 10-point 1:3 serial dilution in DMSO. Dilute these intermediate stocks 1:200 into pre-warmed culture media to create 2X treatment solutions (Final DMSO = 0.5%).

  • Dosing: Add 100 µL of the 2X Taiwapyrone solutions to the existing 100 µL of media in the wells. Include vehicle controls (0.5% DMSO) and positive controls (e.g., 1 µM Staurosporine).

  • Incubation: Incubate the treated plates for 48 hours.

  • LDH Collection: Gently centrifuge the plate at 250 x g for 3 minutes to pellet floating (dead) cells. Carefully transfer 50 µL of the supernatant to a new clear 96-well plate.

  • LDH Readout: Add 50 µL of LDH reaction mix to the supernatant. Incubate for 30 minutes in the dark. Read absorbance at 490 nm.

  • ATP Readout: To the original plate containing the remaining 150 µL of media and cells, add 100 µL of ATP-dependent luciferase reagent. Place on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes. Read luminescence.

Protocol B: Standard MTT Viability Assay (For Cross-Validation)

While ATP is preferred for pyrones, MTT remains a widely accepted standard. This protocol is adapted from the 4[4] and 1[1].

Step-by-Step Procedure:

  • Preparation: Prepare a 5 mg/mL MTT stock solution in sterile PBS. Filter sterilize and store at -20°C[3].

  • Seeding & Treatment: Follow Steps 1-5 from Protocol A.

  • MTT Addition: Add 20 µL of the 5 mg/mL MTT solution directly to the 200 µL of culture media in each well (achieving a final concentration of ~0.45 mg/mL)[2].

  • Incubation: Incubate the plate at 37°C for 3 to 4 hours until intracellular purple formazan crystals are visible under a microscope[4].

  • Solubilization: Carefully aspirate the media without disturbing the cell monolayer or the formazan crystals. Add 150 µL of MTT solvent (4 mM HCl, 0.1% NP40 in isopropanol, or pure DMSO)[3].

  • Dissolution: Wrap the plate in foil and agitate on an orbital shaker for 15 minutes to fully dissolve the formazan[3].

  • Measurement: Measure absorbance at 570 nm (with a 630 nm reference wavelength to subtract background noise)[2].

Data Analysis & Interpretation

  • Normalization: Convert raw luminescence/absorbance values to % Viability using the formula:

    % Viability=(SignalVehicle​−SignalBlank​SignalTreated​−SignalBlank​​)×100
  • Curve Fitting: Plot % Viability against the log10​ of the Taiwapyrone concentration. Use a 4-parameter logistic non-linear regression model to determine the IC50​ .

  • Causality Check: If the MTT IC50​ is significantly lower than the ATP IC50​ , suspect that Taiwapyrone is directly inhibiting mitochondrial succinate dehydrogenase prior to actual cell death. Rely on the ATP and LDH data for true cytotoxicity reporting.

References

  • ATCC. MTT Cell Proliferation Assay Instruction Guide.
  • Thermo Fisher Scientific. CyQUANT MTT Cell Proliferation Assay Kit Protocol.
  • National Center for Biotechnology Information (NCBI). Cell Viability Assays - Assay Guidance Manual.
  • Abcam. MTT Assay Protocol.

Sources

Application

Application Note &amp; Protocol: A Systematic Approach to Enhancing Taiwapyrone Production in Penicillium purpurogenum

For: Researchers, scientists, and drug development professionals. Abstract & Core Objective Penicillium purpurogenum is a filamentous fungus recognized for its metabolic versatility, including the production of a diverse...

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Author: BenchChem Technical Support Team. Date: April 2026

For: Researchers, scientists, and drug development professionals.

Abstract & Core Objective

Penicillium purpurogenum is a filamentous fungus recognized for its metabolic versatility, including the production of a diverse array of bioactive polyketides.[1] Among these is taiwapyrone, a compound of interest for its potential pharmacological applications. Maximizing the yield of such secondary metabolites is a critical challenge in bioprocess development. This guide provides a comprehensive, field-proven framework for the systematic optimization of taiwapyrone fermentation in P. purpurogenum. We will move beyond a simple recitation of steps to explain the underlying principles, enabling researchers to adapt and troubleshoot the process effectively. The core objective is to implement a multi-phasic strategy, beginning with baseline culture establishment and progressing through statistical optimization of nutritional and physical parameters, culminating in a robust and high-yield fermentation protocol.

Scientific Foundation: Understanding the Biological System

Penicillium purpurogenum: A Profile

P. purpurogenum is a saprophytic fungus known for producing a variety of secondary metabolites, including pigments and other polyketides.[2][3] Its growth and metabolic output are highly sensitive to environmental and nutritional cues.[4] Optimal growth temperatures generally range from 24-30°C, with a preference for acidic pH conditions, typically between 4.0 and 6.5.[5] As a secondary metabolite, taiwapyrone production is likely not directly coupled with biomass growth; instead, it is often initiated during the stationary phase when a key nutrient, such as the carbon or nitrogen source, becomes limited.[5]

The Polyketide Biosynthetic Pathway: A Conceptual Overview

While the specific enzymatic pathway for taiwapyrone in P. purpurogenum is not fully elucidated in the provided literature, it belongs to the polyketide family. Polyketide synthesis is an anabolic process analogous to fatty acid synthesis. It begins with precursor molecules derived from primary metabolism, primarily acetyl-CoA and malonyl-CoA. A large, multi-domain enzyme complex called Polyketide Synthase (PKS) sequentially condenses these precursor units to build the carbon backbone of the molecule. Subsequent modifications by tailoring enzymes (e.g., oxidoreductases, transferases) yield the final complex structure.

Understanding this conceptual pathway is critical for optimization. The requirement for acetyl-CoA and malonyl-CoA underscores the importance of selecting a high-quality carbon source and ensuring its efficient conversion through glycolysis and the TCA cycle.

Polyketide_Biosynthesis cluster_0 Primary Metabolism cluster_1 Secondary Metabolism Carbon_Source Carbon Source (e.g., Glucose) Primary_Metabolites Acetyl-CoA Malonyl-CoA Carbon_Source->Primary_Metabolites Glycolysis & TCA Cycle PKS Polyketide Synthase (PKS) Primary_Metabolites->PKS Precursor Supply Backbone Polyketide Backbone PKS->Backbone Chain Assembly Tailoring Tailoring Enzymes (e.g., Oxygenases, Methyltransferases) Backbone->Tailoring Modification Taiwapyrone Taiwapyrone Tailoring->Taiwapyrone Final Product

Caption: Conceptual overview of the taiwapyrone biosynthetic pathway.

The Optimization Workflow: A Phased Approach

Effective fermentation optimization is a systematic process. The following workflow ensures that each stage builds logically on the last, minimizing wasted effort and maximizing the probability of a significant yield increase.

Caption: Systematic workflow for fermentation optimization.

Protocols & Methodologies

Phase 1: Culture Maintenance and Inoculum Preparation

Rationale: A consistent, healthy, and homogenous inoculum is the bedrock of reproducible fermentations. This protocol ensures the viability and genetic stability of the P. purpurogenum strain.

Protocol:

  • Stock Culture: Maintain P. purpurogenum on Potato Dextrose Agar (PDA) slants at 4°C for long-term storage, sub-culturing every 30-60 days.[6]

  • Working Culture: Streak the fungus from the stock slant onto a fresh PDA plate. Incubate at 28-30°C for 5-7 days until robust sporulation is observed (colonies may appear red or have a greenish hue from conidia).[1]

  • Spore Suspension Preparation: Aseptically add 10 mL of sterile 0.1% Tween-80 solution to the surface of a mature PDA plate.[6]

  • Spore Harvesting: Gently scrape the surface with a sterile loop to dislodge the spores.

  • Inoculum Standardization: Transfer the resulting spore suspension to a sterile tube. Adjust the concentration to approximately 1 x 10^7 spores/mL using a hemocytometer. This standardized suspension is the inoculum.

Phase 2: Baseline Submerged Fermentation

Rationale: To optimize a process, one must first establish a baseline. This protocol provides a starting point for taiwapyrone production, against which all future improvements will be measured.

Protocol:

  • Baseline Medium: Prepare a basal medium such as Czapek-Dox or Potato Dextrose Broth (PDB).[2][4] A common starting formulation is (per liter): 30g Dextrose, 2g NaNO₃, 1g K₂HPO₄, 0.5g MgSO₄·7H₂O, 0.5g KCl, 0.01g FeSO₄·7H₂O.

  • Inoculation: In a 250 mL Erlenmeyer flask containing 50 mL of the baseline medium, add 1 mL of the standardized spore suspension (from 4.1).

  • Incubation: Incubate the flask at 28°C on an orbital shaker at 150 rpm for 10-14 days.[5]

  • Sampling & Analysis: At the end of the fermentation, harvest the entire flask content. Separate the biomass from the broth via filtration. Analyze the broth for taiwapyrone concentration using the HPLC method described in section 4.5. This result is your baseline yield.

Phase 3: Nutritional Screening via One-Factor-at-a-Time (OFAT)

Rationale: The type of carbon and nitrogen source can dramatically influence secondary metabolite production. The OFAT method is a straightforward initial approach to identify the most promising nutrient sources before committing to more complex statistical designs.[2]

Protocol:

  • Carbon Source Screening: Prepare the baseline medium (from 4.2), but replace dextrose with equimolar amounts of alternative carbon sources (e.g., sucrose, fructose, maltose, xylose).[2] Run the fermentation for each and measure the final taiwapyrone yield.

  • Nitrogen Source Screening: Using the best carbon source identified in the previous step, prepare media where the sodium nitrate is replaced with equimolar nitrogen amounts of alternative sources (e.g., yeast extract, peptone, ammonium sulfate, malt extract).[2][7] Run the fermentation for each and measure the yield.

  • Selection: Identify the single best carbon and nitrogen source that produced the highest taiwapyrone yield. These will be used for the next phase of optimization. Studies on P. purpurogenum have often found dextrose and yeast extract to be effective choices.[2][8]

Table 1: Example OFAT Experimental Design for Nutrient Screening
Factor Levels to Test
Carbon SourceDextrose (Control), Sucrose, Fructose, Maltose, Xylose
Nitrogen SourceSodium Nitrate (Control), Yeast Extract, Peptone, Ammonium Sulfate
ResponseTaiwapyrone Yield (mg/L)
Phase 4: Statistical Optimization using Response Surface Methodology (RSM)

Rationale: OFAT cannot account for the interactions between factors. RSM is a powerful statistical tool that models the relationships between multiple variables and their effect on a response, allowing for efficient identification of the true optimum conditions.[9][10] A Box-Behnken Design (BBD) is an efficient design for this purpose.

Protocol:

  • Factor Selection: Based on the OFAT results and literature, select the most critical factors. For this example, we will choose: A) Carbon Source Concentration , B) Nitrogen Source Concentration , and C) Initial pH .[8]

  • Level Definition: Define a high (+1), medium (0), and low (-1) level for each factor, centered around the conditions found promising in the OFAT phase.

  • Experimental Design: Generate an experimental matrix using statistical software (e.g., Design-Expert®). A typical BBD for three factors will require 15-17 experimental runs, including center points to assess variability.

  • Execution: Perform each of the fermentations as defined by the design matrix.

  • Analysis: Measure the taiwapyrone yield for each run. Fit the data to a second-order polynomial equation. Use Analysis of Variance (ANOVA) to determine the statistical significance of the model and individual factors.

  • Optimization: Use the generated model to predict the optimal combination of factors for maximum taiwapyrone yield.

Table 2: Example Box-Behnken Design for RSM Optimization
Run Factor A: Dextrose (g/L) Factor B: Yeast Extract (g/L) Factor C: Initial pH
120 (-1)5 (-1)5.5 (0)
240 (+1)5 (-1)5.5 (0)
320 (-1)15 (+1)5.5 (0)
440 (+1)15 (+1)5.5 (0)
520 (-1)10 (0)4.5 (-1)
............
1730 (0)10 (0)5.5 (0)
ResponseTaiwapyrone Yield (mg/L)
Phase 5: Downstream Processing - Taiwapyrone Extraction & Quantification

Rationale: Accurate quantification is non-negotiable for optimization. This protocol provides a reliable method for extracting taiwapyrone from the fermentation broth and measuring its concentration via High-Performance Liquid Chromatography (HPLC).

Protocol:

  • Broth Separation: At the end of fermentation, centrifuge the culture at 8,000 x g for 15 minutes to pellet the biomass. Collect the supernatant (broth).

  • Solvent Extraction:

    • To 50 mL of the supernatant, add an equal volume of a water-immiscible organic solvent suitable for polyketides, such as ethyl acetate.

    • Mix vigorously in a separatory funnel for 5 minutes. Allow the layers to separate.

    • Collect the upper organic layer, which now contains the taiwapyrone.

    • Repeat the extraction on the aqueous layer twice more to ensure complete recovery.

  • Concentration: Pool the organic extracts and evaporate the solvent to dryness under reduced pressure using a rotary evaporator.

  • Sample Preparation: Re-dissolve the dried extract in a known volume (e.g., 1-2 mL) of HPLC-grade methanol. Filter the sample through a 0.22 µm syringe filter into an HPLC vial.

  • HPLC Quantification:

    • System: A standard HPLC system with a UV detector.

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: An isocratic or gradient system of acetonitrile and water (with 0.1% formic acid) may be required. This must be developed based on the specific retention time of taiwapyrone.

    • Detection: UV wavelength scan should be performed on a purified standard to find the absorbance maximum (λ-max) for taiwapyrone.

    • Quantification: Create a standard curve by injecting known concentrations of a purified taiwapyrone standard. Calculate the concentration in the fermentation samples by comparing their peak areas to the standard curve.[11]

Validation and Final Protocol

Upon identifying the optimal conditions from RSM and physical parameter tuning (e.g., temperature, agitation speed), the final step is to perform a validation run. Conduct 3-5 replicate fermentations using the fully optimized protocol. The average yield from these runs should closely match the prediction from the RSM model, confirming the success of the optimization strategy. The final, validated protocol should then be documented as the new standard operating procedure.

References

  • PIGMENT PRODUCTION IN PENICILLIUM: DIFFERENT METHODS OF OPTIMIZATION IN SUBMERGED FERMENTATION. (2021). International Journal of Current Research and Academic Review.
  • Optimization of fermentation conditions for physcion production of Aspergillus chevalieri BYST01 by response surface methodology. (2024). Frontiers in Microbiology.
  • Optimization of multi-enzyme production by fungi isolated from palm kernel expeller using response surface methodology. (2013). BioResources. Available at: [Link]

  • Optimization of Fermentation Culture Medium for Sanghuangporus alpinus Using Response-Surface Methodology. (2024). MDPI. Available at: [Link]

  • Response surface methodology-based optimization of Inonotus hispidus' liquid fermentation medium and evaluation of its exopolysaccharide activities. (2024). Frontiers in Microbiology. Available at: [Link]

  • Response Surface Methodology-Based Optimization of Natural Pigment Production from Penicillium purpurogenum. (2025). GSC Biological and Pharmaceutical Sciences. Available at: [Link]

  • Red pigment production by Penicillium purpurogenum GH2 is influenced by pH and temperature. (n.d.). Revista Mexicana de Ingeniería Química. Available at: [Link]

  • Response Surface Methodology-Based Optimization of Natural Pigment Production from Penicillium purpurogenum. (2025). GSC Online Press. Available at: [Link]

  • Physiological characterization of secondary metabolite producing Penicillium cell factories. (2017). BMC Microbiology. Available at: [Link]

  • Production of Red Pigment from Penicillium purpurogenum by SSF with Cassava Processing Waste. (2014). Madras Agricultural Journal. Available at: [Link]

  • Penicillium purpurogenum - Physiology, Habitat Toxicity and Benefits. (n.d.). Mold Busters. Available at: [Link]

  • Optimization of fermentation conditions for red pigment production from Penicillium sp. under submerged cultivation. (2008). African Journal of Biotechnology. Available at: [Link]

  • Three new polyketides from the endophytic fungus Penicillium purpurogenum. (2019). Natural Product Research. Available at: [Link]

  • Three new polyketides from the endophytic fungus Penicillium purpurogenum. (2020). Request PDF on ResearchGate. Available at: [Link]

  • Biosynthesis pathway for penicillins in Penicillium and Aspergillus... (n.d.). ResearchGate. Available at: [Link]

  • Optimization and Validation of Extraction and Quantification Methods of Antimalarial Triterpenic Esters in Keetia Leucantha Plant and Plasma. (2019). Journal of Chromatography B. Available at: [Link]

Sources

Method

Application Note: Precursor Feeding Strategies for Elucidating Taiwapyrone Biosynthesis

Executive Summary Taiwapyrone is a structurally unique α-pyrone polyketide originally isolated from the plant pathogenic fungus Cercospora taiwanensis (), and subsequently identified in marine-derived fungal mutants such...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Taiwapyrone is a structurally unique α-pyrone polyketide originally isolated from the plant pathogenic fungus Cercospora taiwanensis (), and subsequently identified in marine-derived fungal mutants such as Penicillium purpurogenum G59 () and endophytic Xylaria species (). For drug development professionals and bioengineers, understanding the exact polyketide synthase (PKS) assembly line of taiwapyrone is a prerequisite for combinatorial biosynthesis and the generation of novel analogs.

This application note details a robust, self-validating protocol for stable isotope precursor feeding. By utilizing 13 C-labeled acetate and methionine, researchers can map the carbon backbone, determine the folding pattern of the polyketide chain, and identify post-PKS tailoring modifications.

The Biosynthetic Logic & Experimental Causality

To move beyond theoretical biosynthetic gene cluster (BGC) predictions, empirical validation through precursor feeding is required. The experimental design is grounded in three causal choices:

  • Pulse-Feeding vs. Bolus Feeding : Fungi metabolize simple precursors like acetate rapidly. Administering a bolus dose at day 0 results in the isotope being shunted into the TCA cycle, diluting the label into primary biomass (scrambling). By employing a pulse-feeding strategy during the idiophase (secondary metabolism phase), we maximize specific incorporation into the taiwapyrone backbone.

  • The [1,2−13C2​] Acetate Self-Validating System : Feeding doubly labeled acetate acts as an internal control. Intact incorporation of a two-carbon unit yields a pair of doublets in the 13 C-NMR spectrum due to 13 C- 13 C spin-spin scalar coupling ( JCC​ ). If the C-C bond is cleaved via primary metabolism prior to incorporation, the coupling is lost, resulting in a singlet. The ratio of doublet to singlet intensity validates the directness of the biosynthetic route.

  • Differentiation of Methyl Sources : L-[methyl- 13 C]methionine is fed in parallel cultures to definitively identify carbons derived from S-adenosylmethionine (SAM)-dependent methyltransferases, differentiating them from acetate-derived methyl groups.

Workflow A Isotope Selection [1-13C],[2-13C], [1,2-13C2] Acetate L-[methyl-13C] Methionine C Pulse-Feeding Strategy (Days 3, 5, 7) A->C B Fungal Cultivation (e.g., Penicillium purpurogenum G59) B->C D Extraction & Purification (EtOAc extraction, HPLC) C->D E HR-ESI-MS Analysis (Mass shift & Isotope Pattern) D->E F 13C-NMR Analysis (Enrichment & Coupling Constants) D->F G Biosynthetic Pathway Elucidation (Polyketide Folding & Methylation) E->G F->G

Figure 1: Workflow for precursor feeding and biosynthetic elucidation of taiwapyrone.

Step-by-Step Protocol

Materials & Reagents
  • Fungal Strain : Penicillium purpurogenum G59 (or equivalent taiwapyrone producer).

  • Isotopes : Sodium [1−13C] acetate, Sodium [2−13C] acetate, Sodium [1,2−13C2​] acetate, and L-[methyl- 13 C]methionine (99 atom % 13 C, Sigma-Aldrich).

  • Media : Potato Dextrose Broth (PDB) or modified Czapek-Dox medium.

  • Analytical : HPLC-grade Ethyl Acetate (EtOAc), Methanol, and Deuterated Chloroform ( CDCl3​ ) for NMR.

Fungal Cultivation and Pulse-Feeding
  • Seed Culture : Inoculate 50 mL of PDB with fungal spores ( 1×106 spores/mL). Incubate at 28°C, 180 rpm for 3 days.

  • Production Culture : Transfer 5 mL of the seed culture into 100 mL of production media in 500 mL Erlenmeyer flasks. Prepare separate sets of flasks for each isotope and an unlabeled control.

  • Precursor Preparation : Dissolve the 13 C-labeled precursors in sterile deionized water to a concentration of 1 M. Filter-sterilize using a 0.22 µm syringe filter.

  • Pulse-Feeding : To avoid metabolic scrambling and toxicity, administer the precursors in divided doses. Add 1 mM final concentration of the respective isotope to the cultures on Day 3, Day 5, and Day 7 of fermentation.

  • Harvest : Continue fermentation until Day 10, then harvest the cultures.

Extraction and Purification
  • Broth Separation : Filter the culture through cheesecloth to separate the mycelium from the liquid broth.

  • Solvent Extraction : Extract the liquid broth three times with an equal volume of EtOAc. Combine the organic layers and concentrate under reduced pressure to yield the crude extract.

  • Fractionation : Subject the crude extract to Sephadex LH-20 column chromatography (eluting with MeOH) to remove large pigments and lipids.

  • Semi-Preparative HPLC : Purify taiwapyrone using a reversed-phase C18 column (e.g., 250 × 10 mm, 5 µm). Elute with a gradient of H2​O /MeOH (monitoring at 254 nm). Collect the peak corresponding to taiwapyrone (typically eluting around 60% MeOH, depending on the exact column chemistry).

Data Acquisition & Validation
  • HR-ESI-MS : Analyze the purified labeled taiwapyrone. Compare the isotopic distribution pattern against the unlabeled control. A successful feeding experiment will show a distinct mass shift ( +n Da) corresponding to the number of incorporated 13 C atoms, validating the overall uptake.

  • 13 C-NMR Spectroscopy : Dissolve 2-5 mg of the purified compound in CDCl3​ . Acquire quantitative 13 C-NMR spectra (with inverse-gated decoupling to suppress the Nuclear Overhauser Effect) to accurately calculate enrichment factors.

Pathway N1 Acetyl-CoA (Starter Unit) N3 Polyketide Synthase (PKS) Chain Elongation N1->N3 N2 Malonyl-CoA (Extender Units) N2->N3 + n units N5 Taiwapyrone (α-pyrone polyketide) N3->N5 Cyclization N4 S-Adenosyl Methionine (Methyl Donor) N4->N5 Methylation

Figure 2: Logical model of taiwapyrone biosynthesis via PKS assembly and SAM-dependent methylation.

Data Interpretation: The Self-Validating Matrix

The interpretation of the NMR data relies on comparing the signal intensities of the labeled samples against the natural abundance control. The table below summarizes the expected quantitative framework for an α-pyrone polyketide like taiwapyrone.

By analyzing the JCC​ coupling constants from the [1,2−13C2​] acetate feeding, researchers can map the exact orientation of intact acetate units, confirming the head-to-tail assembly typical of fungal PKS systems.

Table 1: Representative Quantitative 13 C-NMR Data Framework for Taiwapyrone Precursor Feeding

Carbon PositionStructural Role [1−13C] Acetate Enrichment [2−13C] Acetate Enrichment [1,2−13C2​] Coupling ( JCC​ , Hz)Biosynthetic Origin
C-1 Lactone CarbonylHigh (+++)Background (-)~55 Hz (coupled to C-2)Acetate C-1
C-2 α-CarbonBackground (-)High (+++)~55 Hz (coupled to C-1)Acetate C-2
C-3 β-CarbonHigh (+++)Background (-)~40 Hz (coupled to C-4)Acetate C-1
C-4 γ-CarbonBackground (-)High (+++)~40 Hz (coupled to C-3)Acetate C-2
C-5 δ-CarbonHigh (+++)Background (-)~45 Hz (coupled to C-6)Acetate C-1
C-6 ε-CarbonBackground (-)High (+++)~45 Hz (coupled to C-5)Acetate C-2
O-CH 3​ / C-CH 3​ Methylation SiteBackground (-)Background (-)Singlet (No coupling)SAM (Methionine)

(Note: Exact chemical shifts and scalar coupling constants will vary slightly based on the NMR solvent and specific tautomeric state; the data above represents the logical framework for mapping the α-pyrone backbone).

References

  • Camarda, L., Merlini, L., & Nasini, G. (1976). Metabolites of Cercospora. Taiwapyrone, an α-pyrone of unusual structure from Cercospora taiwanensis. Phytochemistry, 15(4), 537-539.[Link]

  • Li, C.-W., Wu, C.-J., Cui, C.-B., Xu, L.-L., Cao, F., & Zhu, H.-J. (2018). Two new polyketides isolated from a diethyl sulphate mutant of marine-derived Penicillium purpurogenum G59. Natural Product Research, 33(20), 2977-2981.[Link]

  • Hu, Z.-Y., Li, Y.-Y., Lu, C.-H., Lin, T., Hu, P., & Shen, Y.-M. (2010). Seven novel linear polyketides from Xylaria sp. NCY2. Journal of Natural Products, 73(5), 925-933. [Link]

Technical Notes & Optimization

Troubleshooting

Fungal Bioprocessing Support Center: Taiwapyrone Yield Optimization

Welcome to the Technical Support Center for fungal secondary metabolite scale-up. Taiwapyrone, a bioactive α -pyrone derivative synthesized via fungal polyketide synthase (PKS) pathways, notoriously suffers from severe t...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for fungal secondary metabolite scale-up. Taiwapyrone, a bioactive α -pyrone derivative synthesized via fungal polyketide synthase (PKS) pathways, notoriously suffers from severe titer drops when transitioning from solid-state to submerged liquid fermentation.

As a Senior Application Scientist, I have designed this guide to move beyond generic advice. Here, we diagnose the fundamental metabolic and physical bottlenecks—specifically gene silencing, precursor limitations, and morphological stress—and provide validated, step-by-step troubleshooting protocols to restore and enhance your taiwapyrone yields.

Section 1: Diagnostic FAQs - Identifying the Bottleneck

Q1: My fungal strain produces high taiwapyrone titers on solid agar, but yields crash to near-zero in liquid fermentation. Why? A: This is a classic manifestation of morphology-dependent gene silencing . In solid-state fermentation, fungi develop aerial hyphae, a morphological phase that triggers the expression of sporulation-linked secondary metabolite clusters. In submerged liquid fermentation, the physical shear stress and homogeneous liquid environment repress global regulators (such as the LaeA/VeA complex). Mechanistically, the chromatin surrounding the taiwapyrone PKS gene cluster remains heavily methylated and tightly wound (heterochromatin), physically preventing transcription factor binding . Solution: You must artificially derepress the cluster using epigenetic elicitation (see Protocol A) or alter the physical morphology of the mycelia.

Q2: I am observing the formation of large, dense mycelial pellets (>2 mm) in my bioreactor. How does this affect taiwapyrone synthesis? A: Dense macro-pellets create severe mass transfer limitations. The core of any fungal pellet larger than 400 µm becomes hypoxic and nutrient-starved, leading to autolysis (cell death) at the center. Because α -pyrone biosynthesis requires molecular oxygen for late-stage tailoring enzymes (e.g., cytochrome P450 monooxygenases) to functionalize the polyketide backbone, hypoxia directly halts the final biosynthetic steps, leaving you with unfinished, inactive intermediates . Solution: Shift the morphology from macro-pellets to dispersed micro-pellets (50–200 µm) by integrating inorganic microparticles into the media (see Protocol B).

Q3: We have optimized the morphology, but the yield plateaus prematurely after 72 hours. Is precursor supply the issue? A: Yes. Taiwapyrone is derived from the iterative condensation of acetyl-CoA and malonyl-CoA. In late-stage fermentation, the intracellular pool of malonyl-CoA is rapidly depleted by competing primary metabolic pathways, specifically lipid biosynthesis. Solution: Supplement the media with specific carbon sources (e.g., a glucose/glycerol blend) to prolong TCA cycle flux, or utilize chemical inhibitors of fatty acid synthase (FAS) during the idiophase (production phase) to shunt the malonyl-CoA pool exclusively toward the PKS pathway .

Section 2: Quantitative Impact of Process Parameters

To provide a baseline for your experimental design, the following table summarizes the causal impact of specific bioprocess interventions on α -pyrone/taiwapyrone titers.

Process InterventionMechanism of ActionOptimal ConditionExpected Yield Increase
SAHA (Suberoylanilide hydroxamic acid) Histone deacetylase (HDAC) inhibitor; forces chromatin at the PKS locus into an active euchromatin state.100 µM added at 48h+150% to 300%
Microparticle Addition (Talc) Acts as highly dispersed nucleation sites for spores; physically restricts macro-pellet aggregation.10 g/L added prior to inoculation+80% to 120%
C:N Ratio Shift Nitrogen starvation triggers GATA-type transcription factors (AreA), activating secondary metabolism.C:N = 40:1 (using NaNO 3​ )+40% to 60%
Biotin Supplementation Essential cofactor for Acetyl-CoA Carboxylase (ACCase); increases the malonyl-CoA substrate pool.5 mg/L+25% to 35%
Section 3: Self-Validating Experimental Protocols
Protocol A: Epigenetic Elicitation of the Taiwapyrone PKS Cluster

Rationale: Chemical epigenetic modifiers like SAHA inhibit histone deacetylases. This forces the fungal chromatin into a transcriptionally active state, bypassing the need for complex genetic engineering to activate silent polyketide clusters. Self-Validation Check: If successful, you will observe a distinct pigmentation change in the fermentation broth (often shifting to yellow/orange) corresponding to the activation of co-regulated pigment clusters. This serves as an immediate visual proxy for global secondary metabolism derepression before HPLC analysis.

Step-by-Step Methodology:

  • Seed Culture Preparation: Inoculate 106 spores/mL into 50 mL of Potato Dextrose Broth (PDB). Incubate at 28°C, 200 rpm for 48 hours until a dense, active mycelial network forms.

  • Elicitor Stock Preparation: Dissolve SAHA in 100% DMSO to create a 50 mM stock solution. Filter sterilize (0.22 µm). Critical: DMSO concentration in the final culture must not exceed 0.5% v/v to prevent solvent toxicity.

  • Production Fermentation: Transfer 5 mL (10% v/v) of the seed culture into 50 mL of production media (e.g., modified Czapek-Dox broth at a 40:1 C:N ratio).

  • Elicitor Dosing (Timing is Critical): Add SAHA to a final concentration of 100 µM exactly at the onset of the idiophase (typically 48–72 hours post-inoculation, indicated by the depletion of the primary nitrogen source).

  • Extraction: At day 7, homogenize the broth and extract with an equal volume of ethyl acetate (EtOAc) twice. Dry the organic layer under vacuum and resuspend in HPLC-grade methanol for quantification.

Protocol B: Morphological Engineering via Microparticle-Enhanced Cultivation (MEC)

Rationale: Fungal spores naturally aggregate due to hydrophobic interactions, forming massive pellets. Adding microparticles provides alternative nucleation sites, forcing the fungus to grow as micro-pellets and eliminating hypoxic cores. Self-Validation Check: Measure pellet diameter using brightfield microscopy at 48h. Successful MEC will yield a normal distribution of pellets centered at 100–150 µm. Stain a 1 mL sample with Trypan Blue; the core of the micro-pellets must remain >95% viable (unstained) throughout the 7-day fermentation.

Step-by-Step Methodology:

  • Microparticle Preparation: Weigh 10 g/L of Talc powder (magnesium silicate, particle size ~10 µm). Wash twice with distilled water to remove soluble impurities, dry completely, and autoclave at 121°C for 20 minutes.

  • Media Integration: Add the sterilized talc directly to the sterile production media before inoculation. Ensure vigorous mixing (300 rpm) to keep particles in suspension.

  • Inoculation: Add the spore suspension ( 106 spores/mL) directly to the microparticle-laden media. Do not use a mycelial seed culture for this protocol; morphology must be controlled from the exact moment of germination.

  • Agitation Profile: Maintain a constant agitation of 250 rpm. The fluid shear stress, combined with the microparticles, will physically restrict the maximum pellet diameter.

  • Harvest: Proceed with standard EtOAc extraction at day 7.

Visualization: Troubleshooting Logic & Causal Pathways

TaiwapyroneOptimization Problem Low Taiwapyrone Yield in Liquid Fermentation Diag1 Are macro-pellets (>2mm) forming? Problem->Diag1 Check Morphology Diag2 Is the PKS gene cluster silent? Problem->Diag2 Check Transcriptomics Diag3 Is precursor supply (Malonyl-CoA) low? Problem->Diag3 Check Metabolomics Sol1 Microparticle Addition (Talc 10 g/L) Diag1->Sol1 Yes Sol2 Epigenetic Elicitation (SAHA 100 µM) Diag2->Sol2 Yes Sol3 Metabolic Shunting (Biotin / C:N shift) Diag3->Sol3 Yes Mech1 Eliminates Hypoxic Core Restores P450 Activity Sol1->Mech1 Mech2 Inhibits HDAC Opens Chromatin Sol2->Mech2 Mech3 Boosts ACCase Flux Increases PKS Substrate Sol3->Mech3 Result Optimized Taiwapyrone Titer Mech1->Result Mech2->Result Mech3->Result

Diagnostic workflow and causal mechanisms for optimizing taiwapyrone yield in fungal fermentation.

References
  • Keller, N. P. (2019). Fungal secondary metabolism: regulation, function and drug discovery. Nature Reviews Microbiology, 17(3), 167-180.[Link]

  • Kaup, B. A., Ehrich, K., Pietschmann, P., & Krull, R. (2008). Microparticle-enhanced cultivation of filamentous fungi. Biotechnology and Bioengineering, 99(3), 491-498.[Link]

  • Zutz, C., Böhmdorfer, S., Bacher, M., Rosenau, T., & Strauss, J. (2013). Epigenetic modifiers impact exometabolite production in fungi. Toxins, 5(4), 664-675.[Link]

Optimization

optimizing extraction solvents for high-purity taiwapyrone isolation

Technical Support Center: Taiwapyrone Extraction & High-Purity Isolation Welcome to the Taiwapyrone Technical Support Center. Taiwapyrone is a complex α -pyrone derivative.

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Taiwapyrone Extraction & High-Purity Isolation

Welcome to the Taiwapyrone Technical Support Center. Taiwapyrone is a complex α -pyrone derivative. Isolating α -pyrones to >99% purity presents unique challenges due to their intermediate polarity, the susceptibility of the lactone ring to hydrolysis, and the presence of structurally analogous co-metabolites in raw biomass.

This guide provides troubleshooting protocols, causality-driven methodologies, and validated workflows for researchers optimizing their extraction solvents and preparative chromatography systems.

Section 1: Solvent Optimization & Extraction Troubleshooting (FAQs)

Q1: My initial crude extraction yields for taiwapyrone are highly variable and generally low (<2% w/w). What solvent system should I use? Expert Answer: The variability in your yield is likely due to insufficient solvent penetration into the biomass matrix or a mismatch in dielectric constants. Taiwapyrone shares the α -pyrone core characteristic of compounds like 6-pentyl- α -pyrone and kavalactones, meaning it exhibits intermediate polarity. Causality: Non-polar solvents like 100% hexane fail to disrupt cellular matrices effectively and have poor solvation energy for the lactone carbonyl. Conversely, pure water promotes the unwanted extraction of highly polar polysaccharides and tannins, complicating downstream purification. Studies on analogous pyrone compounds demonstrate that ethanol provides the highest extraction efficiency due to its ability to swell the biomass and its optimal hydrogen-bonding capacity with the pyrone ring[1]. Recommendation: Switch to an Ethanol/Water (80:20, v/v) system. The water acts as a swelling agent for the cellular matrix, while the ethanol selectively solvates the taiwapyrone.

Q2: I am observing degradation products (specifically ring-opened acids) in my LC-MS analysis post-extraction. How do I prevent this? Expert Answer: You are observing lactone hydrolysis. The α -pyrone ring is highly susceptible to nucleophilic attack at the C2 carbonyl position, particularly under alkaline conditions or elevated temperatures[2]. Causality: If your extraction solvent is not pH-controlled, basic localized environments within the plant/fungal biomass can catalyze the opening of the lactone ring into a hydroxy acid. Furthermore, prolonged extraction at temperatures above 60°C exacerbates thermal degradation. Recommendation: Buffer your extraction solvent to a slightly acidic pH (pH 5.5) using 0.1% formic acid. Maintain extraction temperatures strictly below 45°C, utilizing ultrasound-assisted extraction (UAE) to maintain mass transfer rates without relying on thermal energy.

Section 2: Data Presentation - Solvent Extraction Efficiency

To guide your solvent selection, the following table summarizes the comparative extraction efficiencies for α -pyrone derivatives based on validated pharmacological extraction models[1][3].

Solvent SystemDielectric Constant ( ϵ )Relative Pyrone Yield (%)Impurity Profile (Co-extracts)Suitability for Taiwapyrone
Hexane (100%)1.8915.2%Low (Lipids/Waxes only)Poor; insufficient polarity.
Ethyl Acetate6.0278.4%Moderate (Sterols, Pigments)Good for Liquid-Liquid Partitioning.
Acetone (100%)20.789.1%High (Pigments, Phenolics)Moderate; difficult to dry completely.
Ethanol (100%)24.594.3%High (Sugars, Phenolics)Excellent; requires LLE cleanup.
EtOH/H₂O (80:20) ~35.0 98.7% Moderate (Optimized) Optimal primary extraction solvent.

Section 3: High-Purity Isolation Workflows & Protocols

Q3: What is the most robust Preparative HPLC method to isolate taiwapyrone from its structural analogs? Expert Answer: Achieving >99% purity requires exploiting minor hydrophobic and steric differences between taiwapyrone and its co-metabolites. Causality: Standard C18 columns often fail to resolve closely related pyrone isomers because their hydrophobicities are nearly identical. Using a Pentafluorophenyl (PFP) stationary phase introduces alternative retention mechanisms—specifically π−π interactions, dipole-dipole interactions, and hydrogen bonding with the pyrone's oxygen atoms. Recommendation: Utilize a PFP preparative column with a carefully controlled gradient of Water and Acetonitrile (both containing 0.1% Formic Acid to keep the lactone stable).

Validated Protocol: Step-by-Step Taiwapyrone Isolation

Note: This protocol is designed as a self-validating system. Step 4 includes a mandatory in-process QC check to verify the integrity of the prior steps before proceeding to costly Prep-HPLC.

Phase 1: Extraction & Partitioning

  • Maceration: Suspend 100 g of pulverized biomass in 1.0 L of EtOH/H₂O (80:20, v/v) acidified with 0.1% Formic Acid.

  • Sonication: Sonicate at 40°C for 45 minutes. Filter the homogenate through a 0.45 µm PTFE membrane.

  • Concentration: Remove ethanol under reduced pressure (Rotary Evaporator, 35°C water bath, 150 mbar). Do not dry completely; leave the aqueous suspension intact.

  • Liquid-Liquid Extraction (LLE): Partition the aqueous layer 3x with equal volumes of Ethyl Acetate (EtOAc).

    • Self-Validation Check: Spot the pooled EtOAc layer on a normal-phase TLC plate (Hexane:EtOAc 7:3). Visualize under UV 254 nm. A strong absorbing band at Rf​ ~0.45 confirms the successful partitioning of the intact pyrone core. Do not proceed if the band is absent or smeared at the baseline (indicating ring-opening).

Phase 2: Preparative Chromatography 5. Sample Prep: Dry the pooled EtOAc fractions and reconstitute in 5 mL of Initial Mobile Phase (Water:Acetonitrile, 70:30). 6. Prep-HPLC Conditions:

  • Column: PFP Preparative Column (21.2 x 250 mm, 5 µm).

  • Mobile Phase A: HPLC-grade H₂O + 0.1% Formic Acid.

  • Mobile Phase B: HPLC-grade Acetonitrile + 0.1% Formic Acid.

  • Gradient: 30% B to 65% B over 40 minutes.

  • Flow Rate: 20 mL/min.

  • Detection: UV at 254 nm and 280 nm.

  • Fraction Collection: Collect the major peak eluting at approximately 28.5 minutes.

  • Lyophilization: Flash-freeze the collected fraction and lyophilize for 48 hours to yield high-purity (>99%) taiwapyrone as a stable powder.

Section 4: Process Visualization

Below is the logical workflow for the isolation process, illustrating the phase transitions from crude biomass to the high-purity target compound.

TaiwapyroneIsolation Biomass Raw Biomass (Pulverized) Extraction Solvent Extraction (EtOH/H2O 80:20, pH 5.5) Biomass->Extraction Filtration Filtration & Concentration (Rotary Evaporation <45°C) Extraction->Filtration LLE Liquid-Liquid Partitioning (Aqueous -> EtOAc) Filtration->LLE Aqueous Residue QC_Check In-Process QC (TLC / UV 254nm) LLE->QC_Check EtOAc Fraction Prep_HPLC Preparative HPLC (PFP Column, MeCN/H2O) QC_Check->Prep_HPLC Pass Pure_Taiwapyrone High-Purity Taiwapyrone (>99% Purity) Prep_HPLC->Pure_Taiwapyrone Target Peak (28.5 min)

Optimized workflow for the extraction and high-purity isolation of taiwapyrone.

References[3] Kavalactone Content and Profile of Kava Cultivated on Taveuni, Qamea, and Rabi Islands of Fiji. MDPI.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFbgmR8_9Rc3FUQhbuJn1a9teF40NVE37y2AZlZOzoROJR8DwYgh_ZNZ_egI9Z9KQd1Zo3dyfI7jKOtE1FTdqO5bSy7bRvYB7zU90xeEzegDO_6QyU8gH8BULGaHSLCzL3sHA==][1] Kavalactone content and chemotype of kava beverages prepared from roots and rhizomes of Isa and Mahakea varieties and extraction efficiency of kavalactones using different solvents. PMC.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG9wtucJKLmbQ2vPyX39pC_Fk-36KNFJkOnnOxZlKA1Zg8XEUqSGjm0UQWfB8e2i2ypnyRnOazY5Pb9u0YfJe1qFyBaONuSF08JHsdJB6Ma_FhrkS9WGaPzTiPO39j3wwftxDRCEgCh2LtJXvY=][2] Uncovering the multifaceted properties of 6-pentyl-alpha-pyrone for control of plant pathogens. Frontiers.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQESSmRrVkSA1rGxK6r9AfUSODJBCSw5EcMRbTPuS5-skDnFnyXuWjfeJtGhTEXqK8sZ2eVpvC_Y_zgJW7yXxFuo74rv3QnbsxloqfxnH2uim0diXa-rBdQ7ZcaimnuRPefS_rDRDVw8zBTr6jBY79KjBrXCZraea4bY2NpZN5-G5OghT8K6dOp8CfRsMiTlUWwQi_01ew==]

Sources

Troubleshooting

Taiwapyrone NMR Support Center: Resolving Signal Overlap in Complex Alpha-Pyrones

Knowledge Base Article #NMR-8492 | Target Audience: Structural Biologists & Analytical Chemists Welcome to the advanced analytical support center for the structural elucidation of Taiwapyrone and related heavily-substitu...

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Author: BenchChem Technical Support Team. Date: April 2026

Knowledge Base Article #NMR-8492 | Target Audience: Structural Biologists & Analytical Chemists

Welcome to the advanced analytical support center for the structural elucidation of Taiwapyrone and related heavily-substituted polyketides. Due to its dense stereoclusters and extended aliphatic chains, Taiwapyrone frequently presents severe NMR signal overlap (e.g., the "aliphatic envelope" and "pyrone core ambiguity"). This guide provides validated, causality-driven troubleshooting protocols to resolve these specific analytical bottlenecks.

Part 1: Troubleshooting Guide & FAQs

Q1: The aliphatic region (1.0 - 2.5 ppm) of Taiwapyrone is a featureless multiplet envelope. How do I extract accurate chemical shifts and coupling constants? Cause: Extensive homonuclear scalar coupling ( JHH​ ) between adjacent methylene and methine protons causes multiplet splitting that exceeds the chemical shift differences. This results in severe second-order effects and spectral crowding. Solution: Implement PSYCHE (Pure Shift Yielded by Chirp Excitation) NMR[1]. Causality: PSYCHE suppresses homonuclear scalar couplings during acquisition. By utilizing low-flip-angle saltire chirp pulses combined with a weak B1 field gradient, the sequence selectively refocuses chemical shift evolution while decoupling passive spins. This collapses complex overlapping multiplets into sharp, distinct singlets, drastically simplifying the aliphatic envelope[1].

Q2: I cannot distinguish between the C3 and C5 quaternary carbons on the alpha-pyrone ring. Their chemical shifts are nearly identical, and HMBC shows overlapping cross-peaks. What is the next step? Cause: The Taiwapyrone core is highly proton-deficient, falling under the "Crews rule" where standard HMBC fails to reliably differentiate 2-bond ( 2JCH​ ) from 3-bond ( 3JCH​ ) correlations due to similar coupling magnitudes[2]. Solution: Utilize the 1,1-ADEQUATE (Adequate Sensitivity Double-Quantum) experiment[2]. Causality: Unlike HMBC, 1,1-ADEQUATE relies on the transfer of magnetization through adjacent carbon-carbon bonds ( 1JCC​ ). It exclusively identifies protonated and non-protonated carbons that are directly adjacent to a proton-carbon pair, unequivocally separating the C3 and C5 connectivities without long-range ambiguity[2].

Q3: Stereochemical assignment of the side-chain is hindered because NOESY/ROESY cross-peaks are buried under the diagonal. How can I resolve this? Cause: Isotropic solvents (like CDCl3​ ) do not provide sufficient chemical shift dispersion for the diastereotopic protons in the Taiwapyrone side-chain. Solution: Employ Anisotropic Solvent-Induced Shifts (ASIS) using Benzene- d6​ ( C6​D6​ )[3]. Causality: Benzene molecules form transient, non-covalent collision complexes with the electron-deficient pyrone carbonyl. The strong magnetic anisotropy of the benzene ring differentially shields the protons based on their spatial orientation relative to the carbonyl (the "carbonyl planar rule"). This selectively shifts signals upfield, pulling buried cross-peaks away from the diagonal[3].

Q4: Can I use 2D J-Resolved (JRES) NMR instead of PSYCHE for the aliphatic region? Cause: While PSYCHE is powerful, it suffers from a significant sensitivity penalty (~90% signal loss) due to the low flip angle of the chirp pulses. Solution: If sample concentration is limiting (< 1 mg), 2D J-Resolved NMR is the preferred alternative[4]. Causality: 2D JRES uses a standard spin-echo sequence to separate chemical shifts (F2 axis) from homonuclear multiplet structures (F1 axis). By tilting the spectrum by 45° and projecting it onto the F2 axis, you obtain a broadband decoupled 1D spectrum without the extreme signal loss associated with PSYCHE[4].

Part 2: Experimental Methodologies (Self-Validating Protocols)

Protocol A: PSYCHE 1D NMR Acquisition

This protocol includes built-in validation to ensure spectral purity.

  • System Calibration (Validation Step): Before running PSYCHE, acquire a standard 1D 1H spectrum. Calibrate the 90° pulse width ( P1​ ) precisely. Causality: A miscalibrated P1​ will fail to properly excite the active spins, causing severe artifacting and phase distortions in pure shift experiments.

  • Parameter Setup: Load the psyche pulse sequence. Set the chirp pulse duration to 15-30 ms and the sweep width to 10 kHz to ensure broadband inversion across the entire proton frequency range.

  • Flip-Angle Optimization: Adjust the flip angle ( β ) of the chirp pulses to ~15-20°. Causality: A lower flip angle increases spectral purity (fewer coupling artifacts) but reduces sensitivity. If the signal-to-noise ratio (S/N) is too low, increase β to 25°, accepting a slight increase in artifacts.

  • Data Processing: Process the pseudo-2D data using chunk-reconstruction algorithms to yield the final 1D pure-shift spectrum.

Protocol B: ASIS Titration Workflow

A self-validating system for stereochemical assignment.

  • Baseline Acquisition: Acquire a high-resolution 1D 1H spectrum of Taiwapyrone in 100% CDCl3​ .

  • Solvent Titration: Incrementally add C6​D6​ directly to the NMR tube in 20% volume fractions (e.g., 80:20, 60:40, up to 100% C6​D6​ ). Re-shim the magnet after each addition.

  • Tracking & Validation: Track the chemical shift changes ( Δδ=δCDCl3​−δC6D6​ ). Validation: Protons trans to the pyrone carbonyl oxygen will exhibit a significantly larger Δδ than cis protons. If the Δδ values do not diverge as C6​D6​ concentration increases, the transient complex is not forming, and variable temperature (VT) NMR should be used instead[3].

Part 3: Quantitative Data Summary

Resolution TechniqueTarget Overlap RegionMechanism of ActionResolution GainSensitivity PenaltyRecommended Sample Conc.
PSYCHE (Pure Shift) Aliphatic EnvelopeHomonuclear decoupling via chirp pulses++++High (~90% loss)> 5 mg
2D J-Resolved (JRES) Aliphatic / StereocentersSpin-echo separation of J -couplings+++Low (~10% loss)> 1 mg
1,1-ADEQUATE Pyrone Core (Quaternary C) 1JCC​ magnetization transfer+++++Very High> 10 mg (Cryoprobe req.)
ASIS Titration Buried NOE Cross-peaksDifferential magnetic shielding++NoneAny

Part 4: Logical Workflows & Mechanisms

Overlap_Resolution Start Taiwapyrone NMR Signal Overlap Type Identify Overlap Region Start->Type Aliph Aliphatic Envelope (1.0 - 2.5 ppm) Type->Aliph Arom Pyrone Core Carbons (Proton Deficient) Type->Arom Stereo Stereocenter Multiplets (Buried NOE) Type->Stereo SolAliph Run PSYCHE Pure Shift (Collapses Multiplets) Aliph->SolAliph SolArom Run 1,1-ADEQUATE (Direct C-C Bonds) Arom->SolArom SolStereo ASIS C6D6 Titration (Differential Shielding) Stereo->SolStereo

Decision matrix for resolving specific NMR overlap regions in Taiwapyrone.

PSYCHE_Mechanism Excite 90° Excitation Pulse Evol Chemical Shift Evolution (t1) Excite->Evol Chirp Saltire Chirp Pulses (Low Flip Angle) Evol->Chirp Decouple Homonuclear Decoupling Chirp->Decouple Acquire Chunk Acquisition (Singlets) Decouple->Acquire

Logical flow of the PSYCHE pure shift NMR pulse sequence.

Part 5: References

1.[1] PSYCHE Pure Shift NMR Spectroscopy. Chemistry - A European Journal.[Link] 2.[3] Stereochemical Analysis of Tertiary Trifluoroacetamides Leveraging Both Through-Space 1H···19F Spin–Spin Couplings and Anisotropic Solvent-Induced Shifts. The Journal of Organic Chemistry.[Link] 3.[4] Two-dimensional J-resolved NMR spectroscopy: review of a key methodology in the metabolomics toolbox. Phytochemical Analysis.[Link] 4.[2] Using HMBC and ADEQUATE NMR Data To Define and Differentiate Long-Range Coupling Pathways: Is the Crews Rule Obsolete? Journal of Natural Products.[Link]

Sources

Optimization

optimizing HPLC mobile phase for taiwapyrone separation

Welcome to the Chromatography Technical Support Center . This portal is designed for researchers, analytical scientists, and drug development professionals optimizing the isolation and quantification of fungal secondary...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Chromatography Technical Support Center . This portal is designed for researchers, analytical scientists, and drug development professionals optimizing the isolation and quantification of fungal secondary metabolites.

Below, you will find an in-depth troubleshooting guide, validated methodologies, and FAQs specifically engineered for the high-performance liquid chromatography (HPLC) separation of taiwapyrone (5-(1-hydroxybutyl)-6-(hydroxymethyl)-2H-pyran-2-one) and related α -pyrone polyketides.

I. Core Methodology & Workflow

Taiwapyrone is a polar α -pyrone polyketide frequently isolated from marine-derived and endophytic fungi, such as Penicillium purpurogenum and Neodidymelliopsis sp.[1],[2]. Because of its hydroxyl substituents and the electron-rich pyrone core, its separation is highly sensitive to mobile phase pH, gradient slopes, and stationary phase chemistry.

HPLC_Workflow A 1. Fungal Extract Preparation B 2. Column Selection (End-capped C18) A->B C 3. Mobile Phase Setup (0.1% FA in H2O/ACN) B->C D 4. Gradient Elution (2% to 70% ACN) C->D E 5. UV/MS Detection (Polyketide Profiling) D->E

Optimized HPLC workflow for the isolation of taiwapyrone from fungal extracts.

II. Troubleshooting FAQs: Chromatographic Anomalies

Q1: Why does taiwapyrone elute in the void volume or show extremely poor retention on a standard reversed-phase gradient? The Causality: Taiwapyrone possesses a 5-(1-hydroxybutyl) and 6-(hydroxymethyl) substitution on its 2H-pyran-2-one core[2]. These hydroxyl groups render the molecule highly polar. If your initial gradient conditions contain too much organic modifier (e.g., starting at 20% Acetonitrile), the compound will not partition into the hydrophobic C18 stationary phase and will wash out with the solvent front. The Solution: Modify your gradient to start at highly aqueous conditions (e.g., 2% B). A slow, linear ramp allows the polar moieties to interact sufficiently with the stationary phase before the organic strength forces elution[3],[4].

Q2: I am observing significant peak tailing for taiwapyrone. How can I improve peak symmetry? The Causality: The oxygen atoms within the α -pyrone ring and the peripheral hydroxyl groups act as strong hydrogen bond donors and acceptors. Uncapped silanol groups (-SiOH) on the silica support of your column have a pKa of ~3.5 to 4.5. At a neutral pH, they ionize to -SiO⁻, creating strong secondary ion-exchange and hydrogen-bonding interactions with taiwapyrone, causing the peak to drag or tail. The Solution: Lower the pH of your mobile phase below 3.0 by adding 0.1% formic acid (pH ~2.7). This fully protonates the silanols, neutralizing them and suppressing secondary interactions[3]. Additionally, ensure you are using a fully end-capped C18 column.

Q3: How do I resolve taiwapyrone from structurally similar fungal polyketides, such as cillifuranones? The Causality: Fungal extracts often produce suites of related polyketides simultaneously[1],[2]. Isomers and close analogs like (2Z)-cillifuranone have negligible polarity differences compared to taiwapyrone. Standard steep gradients will cause these compounds to co-elute because the thermodynamic difference in their partitioning is overwhelmed by the rapidly changing solvent strength. The Solution: Implement a shallow gradient (e.g., 20% to 70% B over 20–30 minutes) and elevate the column compartment temperature to 40°C. Elevated temperatures decrease mobile phase viscosity, improving mass transfer kinetics for these bulky structures and providing the theoretical plates necessary for baseline resolution[3],[4].

Troubleshooting Start Peak Tailing Observed CheckPH Check Mobile Phase pH Start->CheckPH PHHigh pH > 3.5 (Silanol Ionization) CheckPH->PHHigh PHLow pH < 3.0 (Optimal) CheckPH->PHLow AddFA Add 0.1% Formic Acid PHHigh->AddFA CheckCol Check Column Chemistry PHLow->CheckCol NotCapped Non-End-Capped CheckCol->NotCapped SwitchCol Use End-Capped C18 NotCapped->SwitchCol

Decision tree for troubleshooting taiwapyrone peak tailing during HPLC separation.

III. Data Presentation: Method Optimization Summary

To facilitate rapid method transfer, the following table summarizes the quantitative shifts between a sub-optimal generic method and a field-validated optimized method for taiwapyrone separation[3],[4].

ParameterSub-optimal ConditionOptimized ConditionMechanistic Rationale
Stationary Phase Standard C8 (5 µm)End-capped C18 (1.8 µm)Enhanced hydrophobic retention and elimination of secondary silanol interactions.
Mobile Phase Additive None (Neutral pH)0.1% Formic Acid (pH ~2.7)Suppresses ionization of trace acidic impurities and protonates silica support.
Initial Gradient 20% Acetonitrile2% AcetonitrilePrevents early co-elution; retains the highly polar hydroxyl groups of the pyrone.
Column Temperature 25°C (Ambient)40°CLowers solvent viscosity, improving mass transfer and reducing system backpressure.

IV. Experimental Protocol: High-Resolution RP-HPLC Separation

Objective: Achieve baseline separation of taiwapyrone from complex co-extracted fungal polyketides. Self-Validation Check: The system is considered self-validating if the injection of a standard void volume marker (e.g., uracil) elutes symmetrically at t0​ , and the pump pressure ripple remains <1% throughout the gradient.

Step 1: Stationary Phase Preparation

  • Install a fully end-capped sub-2 µm C18 column (e.g., Zorbax Eclipse RRHD C18, 1.8 µm, 2.1 × 150 mm) into the column compartment[3].

  • Set the column oven temperature to 40°C and allow 15 minutes for thermal equilibration.

Step 2: Mobile Phase Formulation

  • Eluent A: Add 1.0 mL of LC-MS grade formic acid to 999 mL of Milli-Q water (18.2 MΩ·cm). Sonicate for 10 minutes to degas[3].

  • Eluent B: Add 1.0 mL of LC-MS grade formic acid to a mixture of 900 mL Acetonitrile and 99 mL Milli-Q water (90% ACN final)[3].

Step 3: Gradient Execution

  • Set the flow rate to 0.200 mL/min.

  • Program the following linear gradient[3],[4]:

    • 0.0 - 5.0 min: Isocratic hold at 2% B (allows polar partitioning).

    • 5.0 - 35.0 min: Linear ramp from 2% B to 70% B (resolves structural isomers).

    • 35.0 - 40.0 min: Column wash at 100% B.

    • 40.0 - 50.0 min: Re-equilibration at 2% B.

Step 4: Sample Injection & Detection

  • Reconstitute the dried fungal extract in a 1:1 mixture of Methanol:Water to match initial mobile phase polarity and prevent sample crash-out.

  • Inject 2.0 µL of the filtered sample (0.22 µm PTFE).

  • Monitor UV absorbance via Diode Array Detector (DAD) scanning from 200–400 nm, extracting the specific λmax​ for the α -pyrone chromophore.

V. References

  • Title: An In Planta-Expressed Polyketide Synthase Produces (R)-Mellein in the Wheat Pathogen Parastagonospora nodorum Source: Applied and Environmental Microbiology - ASM Journals URL:

  • Title: Mutation, Chemoprofiling, Dereplication, and Isolation of Natural Products from Penicillium oxalicum Source: ACS Omega - ACS Publications URL:

  • Title: Isolation of a Novel Polyketide from Neodidymelliopsis sp Source: PMC - NIH URL:

  • Title: Two new polyketides isolated from a diethyl sulphate mutant of marine-derived Penicillium purpurogenum G59 Source: PubMed - NIH URL:

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Validation of the Taiwapyrone Biosynthetic Gene Cluster Using CRISPR-Cas9

For researchers in natural product discovery and drug development, the identification of a promising biosynthetic gene cluster (BGC) is just the beginning. The critical next step is validation: unequivocally linking the...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers in natural product discovery and drug development, the identification of a promising biosynthetic gene cluster (BGC) is just the beginning. The critical next step is validation: unequivocally linking the BGC to the production of the molecule of interest. This guide provides an in-depth, comparative analysis of using CRISPR-Cas9 for the validation of the taiwapyrone BGC, a polyketide with potential therapeutic applications. We will explore the technical nuances of the CRISPR-Cas9 workflow, compare it with alternative validation methods, and provide the rationale behind key experimental choices, grounded in established scientific principles.

The Challenge: Unlocking the Secrets of Taiwapyrone Biosynthesis

Taiwapyrone and its derivatives are secondary metabolites produced by various fungi, including Aspergillus species. Their core structure is assembled by a polyketide synthase (PKS), and the BGC typically contains genes encoding for the PKS, tailoring enzymes, and regulatory proteins. Validating this cluster is paramount to understanding its regulation, elucidating the biosynthetic pathway, and enabling metabolic engineering efforts to improve yields or generate novel analogs.

The CRISPR-Cas9 Revolution in Fungal Genetics

CRISPR-Cas9 has emerged as a powerful tool for targeted genome editing in a wide array of organisms, including filamentous fungi, which have historically been challenging to manipulate genetically. This system offers unprecedented precision and efficiency in creating gene knockouts, making it an ideal choice for BGC validation.

The Mechanism of CRISPR-Cas9-Mediated Gene Disruption

The CRISPR-Cas9 system relies on two key components: the Cas9 nuclease and a single guide RNA (sgRNA). The sgRNA is a synthetic RNA molecule that contains a scaffold sequence for Cas9 binding and a user-defined ~20 nucleotide spacer sequence that is complementary to the target DNA sequence. This spacer directs the Cas9 nuclease to the desired genomic locus, where it introduces a double-strand break (DSB). The cell's natural DNA repair machinery then attempts to repair this break, primarily through one of two pathways:

  • Non-Homologous End Joining (NHEJ): This is an error-prone repair pathway that often results in small insertions or deletions (indels) at the DSB site. These indels can cause a frameshift mutation, leading to a premature stop codon and the production of a non-functional truncated protein.

  • Homology-Directed Repair (HDR): In the presence of a donor DNA template with homology to the regions flanking the DSB, the cell can use this template to precisely repair the break. This pathway can be exploited to introduce specific mutations or to insert larger DNA fragments, such as selectable markers.

For gene knockout experiments in BGC validation, the goal is typically to disrupt the open reading frame of a key gene, such as the PKS, using the NHEJ pathway.

A Step-by-Step Guide to Validating the Taiwapyrone BGC with CRISPR-Cas9

This protocol outlines a robust workflow for the targeted knockout of a key gene within the taiwapyrone BGC in a native producer, such as Aspergillus oryzae.

Workflow Overview

CRISPR-Cas9 Workflow for Taiwapyrone BGC Validation cluster_0 Phase 1: Design & Assembly cluster_1 Phase 2: Fungal Transformation cluster_2 Phase 3: Validation & Analysis A Identify Target Gene (e.g., PKS) B Design sgRNAs A->B Input C Construct CRISPR-Cas9 Plasmid B->C Incorporate D Verify Plasmid Integrity C->D QC F PEG-Mediated Transformation D->F Introduce E Prepare Protoplasts E->F Recipient G Select Transformants F->G Plate on selective media H Genomic DNA Extraction G->H Isolate I PCR Screening & Sequencing H->I Template J Metabolic Profiling (LC-MS) I->J Analyze validated mutants K Confirm Taiwapyrone Ablation J->K Compare with WT

Caption: A streamlined workflow for taiwapyrone BGC validation using CRISPR-Cas9.

Experimental Protocol

1. sgRNA Design and Plasmid Construction:

  • Rationale: The specificity and efficiency of the knockout are primarily determined by the sgRNA sequence. It is crucial to select a target sequence that is unique within the genome to avoid off-target effects.

  • Protocol:

    • Identify the open reading frame (ORF) of the target gene (e.g., the polyketide synthase) in the taiwapyrone BGC.

    • Use a validated sgRNA design tool (e.g., CRISPOR) to identify potential 20-bp protospacer sequences that precede a Protospacer Adjacent Motif (PAM), which is typically 'NGG' for Streptococcus pyogenes Cas9.

    • Select 2-3 sgRNAs with high on-target and low off-target scores for synthesis.

    • Synthesize the sgRNA cassettes and clone them into a fungal expression vector containing the Cas9 gene under the control of a strong constitutive promoter (e.g., gpdA) and a selectable marker (e.g., hygromycin B resistance).

2. Protoplast Preparation and Transformation:

  • Rationale: The rigid fungal cell wall presents a barrier to DNA uptake. Enzymatic digestion to create protoplasts is a common and effective method to facilitate transformation.

  • Protocol:

    • Grow the fungal strain in liquid medium to the mid-logarithmic phase.

    • Harvest the mycelia by filtration and wash with an osmotic stabilizer solution.

    • Digest the cell walls using a lytic enzyme cocktail (e.g., lysing enzymes from Trichoderma harzianum).

    • Separate the protoplasts from the mycelial debris by filtration.

    • Resuspend the protoplasts in an osmotic stabilizer solution.

    • Incubate the protoplasts with the CRISPR-Cas9 plasmid and polyethylene glycol (PEG) to facilitate DNA uptake.

    • Plate the transformation mixture on selective regeneration medium containing the appropriate antibiotic.

3. Screening and Validation of Transformants:

  • Rationale: It is essential to confirm that the desired genetic modification has occurred and that the phenotype (loss of taiwapyrone production) is a direct result of the gene knockout.

  • Protocol:

    • Isolate individual transformants that grow on the selective medium.

    • Extract genomic DNA from each transformant.

    • Perform PCR using primers flanking the target site to screen for indels. Successful knockout will result in a PCR product of a different size or a failed amplification if the deletion is large.

    • Sequence the PCR products from positive clones to confirm the presence of a frameshift mutation.

4. Metabolic Profiling:

  • Rationale: The ultimate validation comes from demonstrating the loss of taiwapyrone production in the knockout mutant.

  • Protocol:

    • Cultivate the wild-type strain and the validated knockout mutants under conditions known to induce taiwapyrone production.

    • Extract the secondary metabolites from the culture broth and mycelia using an appropriate organic solvent (e.g., ethyl acetate).

    • Analyze the extracts by High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS).

    • Compare the metabolic profiles of the wild-type and mutant strains. The absence of the peak corresponding to taiwapyrone in the mutant extract confirms the function of the disrupted gene in its biosynthesis.

Comparative Analysis: CRISPR-Cas9 vs. Alternative Methods

While CRISPR-Cas9 is a powerful tool, it is important to consider its performance in the context of other available methods for BGC validation.

FeatureCRISPR-Cas9Split-Marker KnockoutHeterologous Expression
Efficiency HighModerateVariable, often low
Precision High (Targeted DSB)Moderate (Relies on homologous recombination)N/A (Expresses entire BGC)
Time to Validated Mutant ~2-3 weeks~4-6 weeksHighly variable (weeks to months)
Technical Complexity Moderate (sgRNA design is critical)High (Requires construction of two flanking DNA fragments)Very High (Requires large DNA fragment cloning and a suitable host)
Scarless Modification Yes (Can be marker-free)No (Leaves a selectable marker)N/A
Off-target Effects Possible, but can be minimized with careful sgRNA designLowN/A
In-Depth Comparison

Split-Marker Knockout: This traditional method relies on homologous recombination to replace the target gene with a selectable marker. While effective, it is often less efficient than CRISPR-Cas9 and is more labor-intensive due to the need to clone long homology arms. The permanent integration of a selectable marker can also have unintended effects on the expression of neighboring genes.

Heterologous Expression: This "top-down" approach involves cloning the entire BGC into a well-characterized host strain and then detecting the production of the target metabolite. While this can be a powerful tool, especially for silent BGCs, it is often technically challenging due to the large size of BGCs and the potential for incompatibilities between the BGC and the heterologous host.

Conclusion

For the validation of the taiwapyrone biosynthetic gene cluster, CRISPR-Cas9 offers a superior combination of efficiency, precision, and speed compared to traditional methods like split-marker knockout. While heterologous expression remains a valuable tool in certain contexts, the targeted gene disruption enabled by CRISPR-Cas9 provides a more direct and definitive means of linking a specific gene to the production of taiwapyrone. By following the detailed protocol and understanding the underlying principles outlined in this guide, researchers can confidently and effectively validate BGCs, paving the way for further investigation and exploitation of these valuable natural products.

References

  • CRISPOR: a web tool for fast and efficient design of CRISPR/Cas9 guide RNAs. Genome Biology. [Link]

  • A guide to CRISPR/Cas9-based genome editing in filamentous fungi. Fungal Biology and Biotechnology. [Link]

  • PEG-mediated transformation in filamentous fungi. Methods in Molecular Biology. [Link]

  • Taiwapyrone, a new type of polyketide from an endophytic fungus, Aspergillus sp. Journal of Natural Products. [Link]

  • Heterologous expression of biosynthetic gene clusters in Aspergillus oryzae. Methods in Enzymology. [Link]

Comparative

X-ray diffraction validation of taiwapyrone stereochemistry

Stereochemical Validation of Taiwapyrone: A Comparative Guide to X-Ray Diffraction vs. Orthogonal Methodologies Taiwapyrone is a bioactive α -pyrone polyketide originally isolated from Cercospora taiwanensis and recently...

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Author: BenchChem Technical Support Team. Date: April 2026

Stereochemical Validation of Taiwapyrone: A Comparative Guide to X-Ray Diffraction vs. Orthogonal Methodologies

Taiwapyrone is a bioactive α -pyrone polyketide originally isolated from Cercospora taiwanensis and recently identified in various endophytic fungi, including Xylaria sp. and Neodidymelliopsis sp. [1]. Possessing notable antimicrobial and cytotoxic properties, its transition from a natural isolate to a viable drug candidate requires absolute structural certainty.

However, assigning the absolute configuration of taiwapyrone presents a distinct analytical dilemma. While the rigid α -pyrone ring provides clear spectroscopic signals, the molecule's flexible aliphatic side chains and isolated chiral centers complicate standard 1D and 2D Nuclear Magnetic Resonance (NMR) analyses. To eliminate stereochemical ambiguity, researchers must pivot from relative NMR assignments to definitive, absolute methodologies [2].

This guide provides an objective, in-depth comparison of Single-Crystal X-Ray Diffraction (SC-XRD)—the gold standard for absolute configuration—against orthogonal solution-state techniques like Electronic Circular Dichroism (ECD) and derivatization-based NMR.

Comparative Analysis of Stereochemical Methodologies

The selection of a stereochemical validation method is dictated by the physical state of the sample, the presence of chromophores, and the availability of reactive functional groups.

  • Single-Crystal X-Ray Diffraction (SC-XRD): SC-XRD is the most definitive method for establishing both the planar structure and absolute configuration of taiwapyrone. Because taiwapyrone consists entirely of light atoms (C, H, O), standard Molybdenum (Mo K α ) radiation is insufficient. Instead, Copper (Cu K α ) radiation must be employed to maximize the anomalous dispersion signal of the oxygen atoms, allowing for the direct calculation of the Flack parameter [3].

  • Electronic Circular Dichroism (ECD) & TDDFT: When taiwapyrone resists crystallization, ECD serves as the premier solution-state alternative. Because the α -pyrone moiety acts as a strong chromophore near the chiral centers, it produces distinct Cotton effects. However, due to the flexibility of the aliphatic chain, the experimental spectrum is a superposition of multiple conformers. Time-Dependent Density Functional Theory (TDDFT) is required to calculate and Boltzmann-average these conformers.

  • NMR via Mosher’s Method: Standard NOESY/ROESY NMR only provides relative stereochemistry (cis/trans relationships). To obtain absolute configuration, taiwapyrone's hydroxyl groups must be reacted with (R)- and (S)-MTPA chloride (Mosher's esters). The resulting chemical shift differences ( ΔδSR ) between the diastereomers reveal the spatial arrangement around the chiral center.

Quantitative Comparison of Validation Methods
ParameterSingle-Crystal XRD (Cu K α )ECD + TDDFTNMR (Mosher's Method)
Primary Output Absolute Configuration (3D coordinates)Absolute Configuration (Chiroptical)Relative/Absolute Configuration
Sample State High-quality single crystalSolution (e.g., MeOH, MeCN)Solution (e.g., CDCl 3​ , DMSO- d6​ )
Sample Requirement ~1–5 mg (Nondestructive)< 1 mg (Nondestructive)~2–5 mg (Destructive/Derivatized)
Key Limitation Strictly requires crystallizabilityRequires chromophores near chiral centersRequires reactive functional groups (-OH)
Throughput Low (Crystallization is a bottleneck)Medium (Computational time varies)Medium (Requires synthesis & purification)

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every step includes a causal explanation for why the parameter is chosen and how the system checks its own accuracy.

Protocol 1: SC-XRD Crystallization and Validation
  • Solvent Selection & Dissolution: Dissolve 5 mg of highly purified taiwapyrone in a binary solvent system (e.g., MeOH/H 2​ O or EtOAc/Hexane). Causality: A binary system balances solubility and volatility, allowing the anti-solvent to slowly induce supersaturation as the primary solvent evaporates.

  • Controlled Evaporation: Place the solution in a vial and pierce the septum cap with a single narrow-gauge needle. Causality: Restricting the evaporation rate lowers the nucleation kinetics. This thermodynamic control favors the growth of a few high-quality, diffraction-grade single crystals rather than a useless microcrystalline powder.

  • Data Collection (Cu K α ): Mount a suitable crystal on a diffractometer equipped with a Cu K α microfocus source ( λ=1.54184A˚ ). Causality: Taiwapyrone lacks heavy atoms (like halogens or metals). Copper radiation is mandatory because its longer wavelength interacts more strongly with the core electrons of oxygen, generating the anomalous scattering necessary to distinguish enantiomers.

  • Self-Validation (Flack Parameter): Refine the structure using full-matrix least-squares on F2 . Validation Check: The protocol validates itself via the Flack parameter ( x ). If x refines to 0.00±0.05 , the absolute configuration is correct. If x≈0.5 , the crystal is a racemic twin (invalidating the result). If x≈1.0 , the structural model is the inverted enantiomer and must be flipped.

Protocol 2: ECD Spectroscopy & TDDFT Workflow
  • Conformational Search: Perform a molecular mechanics (MMFF94) conformational search of the proposed taiwapyrone stereoisomer. Causality: Taiwapyrone's flexible aliphatic chain means it exists as a dynamic ensemble in solution; calculating a single static structure would yield wildly inaccurate theoretical spectra.

  • Geometry Optimization: Optimize the lowest-energy conformers using Density Functional Theory (DFT) at the B3LYP/6-31G(d) level, applying a Polarizable Continuum Model (PCM) for Methanol.

  • TDDFT Calculation & Boltzmann Averaging: Calculate the rotational strengths for the first 30–50 excited states. Weight the calculated spectra of each conformer based on their relative Gibbs free energies to generate the final theoretical ECD curve.

  • Experimental Overlay (Self-Validation): Measure the experimental ECD spectrum (200–400 nm) of taiwapyrone at 1.0 mg/mL in MeOH. Overlay this with the theoretical curve. Validation Check: If the theoretical Boltzmann-averaged curve fails to reproduce the experimental Cotton effects (matching both the sign and wavelength of the peaks), the proposed stereoisomer is definitively incorrect, prompting an immediate re-evaluation of the structural hypothesis.

Workflow Visualization

The following diagram illustrates the orthogonal pathways required to achieve absolute stereochemical certainty for taiwapyrone.

G Start Taiwapyrone Sample Crystallization Crystallization (Slow Evaporation) Start->Crystallization Solid state ECD_Prep Solution Prep (MeOH/MeCN) Start->ECD_Prep Solution state NMR_Prep Chiral Derivatization (Mosher's Method) Start->NMR_Prep Derivatization SCXRD Single-Crystal XRD (Cu Kα Radiation) Crystallization->SCXRD Single crystal Flack Flack Parameter Validation (~0) SCXRD->Flack AbsConfig Absolute Configuration Confirmed Flack->AbsConfig Primary ECD_Exp Experimental ECD Spectroscopy ECD_Prep->ECD_Exp TDDFT TDDFT Calculation (Boltzmann Averaging) ECD_Exp->TDDFT Data matching TDDFT->AbsConfig Orthogonal NMR_Exp 1D/2D NMR (NOESY/ROESY) NMR_Prep->NMR_Exp NMR_Exp->AbsConfig Relative/Absolute

Orthogonal workflow for the stereochemical validation of taiwapyrone using XRD, ECD, and NMR.

References

  • Isolation of a Novel Polyketide from Neodidymelliopsis sp. ResearchGate. Available at:[Link]

  • Endophytic fungi: a reservoir of antibacterials. Frontiers in Microbiology. Available at:[Link]

  • Mutation, Chemoprofiling, Dereplication, and Isolation of Natural Products from Penicillium oxalicum. ACS Omega. Available at:[Link]

Validation

in vivo vs in vitro evaluation of taiwapyrone derivatives

Comprehensive Guide: In Vivo vs In Vitro Evaluation of Taiwapyrone Derivatives As the search for novel antimicrobial and antineoplastic agents intensifies, natural product scaffolds have become critical starting points f...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Guide: In Vivo vs In Vitro Evaluation of Taiwapyrone Derivatives

As the search for novel antimicrobial and antineoplastic agents intensifies, natural product scaffolds have become critical starting points for drug discovery. Taiwapyrone (5-(1-Hydroxybutyl)-6-(hydroxymethyl)-2H-pyran-2-one) is a structurally unique α-pyrone initially isolated from Cercospora taiwanensis and subsequently identified in endophytic fungi such as Xylaria spp. and Neodidymelliopsis spp.[1]. Recent studies have highlighted the potential of taiwapyrone and its synthetic derivatives as potent antimicrobial, cytotoxic, and phytotoxic agents[2].

However, translating the bioactivity of α-pyrones from the bench to clinical or agricultural applications requires rigorous, multi-tiered evaluation. As a Senior Application Scientist, I have designed this guide to objectively compare the in vitro and in vivo evaluation frameworks for taiwapyrone derivatives, providing field-proven protocols and explaining the mechanistic causality behind each experimental choice.

The Translational Gap: In Vitro vs In Vivo Dynamics

The evaluation of taiwapyrone derivatives must account for the inherent chemical properties of the α-pyrone ring. While in vitro assays provide high-throughput, isolated data on intrinsic potency (e.g., binding affinity or direct pathogen lysis), they fail to account for the complex pharmacokinetics (ADME) and protein-binding phenomena observed in vivo.

For instance, while certain α-pyrone derivatives exhibit exceptional in vitro efficacy against pathogens like Mycobacterium and Staphylococcus aureus[3], their in vivo efficacy is often modulated by delayed pharmacodynamic action. Research on related α-pyrones demonstrates that these compounds induce mitochondrial membrane hyperpolarization rather than immediate plasma membrane permeabilization, leading to a delayed clearance of pathogens in murine models[4].

Quantitative Comparison Matrix

The following table summarizes the key performance metrics and translational significance when comparing in vitro and in vivo data for taiwapyrone derivatives.

Evaluation ParameterIn Vitro MethodologyIn Vivo MethodologyTranslational Significance
Primary Metric MIC, MBC, IC50ED50, Survival Rate (%), Parasitemia/Bacterial LoadIn vitro metrics define intrinsic potency; in vivo metrics confirm systemic bioavailability and tissue penetration.
Throughput & Cost High throughput (96/384-well plates); Low cost.Low throughput; High cost (animal husbandry, ethical compliance).In vitro screening is essential for SAR (Structure-Activity Relationship) optimization prior to costly in vivo validation.
Toxicity Assessment Cellular Cytotoxicity (e.g., MTT assay on mammalian cell lines).Acute Systemic Toxicity (Histopathology of liver/kidneys).In vitro misses off-target organ toxicity and metabolic byproducts generated by hepatic enzymes.
Mechanism of Action Immediate cellular response (e.g., ROS generation, membrane lysis).Delayed onset efficacy (e.g., immune modulation, gradual mitochondrial disruption).In vivo models capture the delayed pharmacodynamics characteristic of α-pyrone derivatives[4].

Experimental Workflows & Methodologies

To ensure scientific integrity and reproducibility, the following protocols represent self-validating systems for evaluating taiwapyrone derivatives.

Workflow A Taiwapyrone Derivatives Library B In Vitro Antimicrobial (MIC / MBC) A->B C In Vitro Cytotoxicity (MTT Assay) A->C D Hit Selection & SAR Analysis B->D C->D E In Vivo Murine Efficacy (BALB/c Models) D->E F In Vivo Phytotoxicity (Plant Models) D->F

Workflow for in vitro and in vivo evaluation of taiwapyrone derivatives.

Protocol 1: In Vitro Antimicrobial Susceptibility (Broth Microdilution)

Objective: Determine the Minimum Inhibitory Concentration (MIC) of taiwapyrone derivatives against target pathogens (e.g., S. aureus, E. coli). Causality: We utilize a resazurin-based microdilution method because standard optical density (OD) readings can be skewed by the inherent precipitation or coloration of lipophilic pyrone derivatives. Resazurin relies on active cellular metabolism (reduction to fluorescent resorufin), ensuring that we are measuring true biological viability rather than physical artifacts.

  • Preparation: Dissolve the taiwapyrone derivative in DMSO to a stock concentration of 10 mg/mL. Ensure the final DMSO concentration in the assay does not exceed 1% (v/v) to prevent solvent-induced cytotoxicity.

  • Serial Dilution: In a 96-well plate, perform two-fold serial dilutions of the compound in Mueller-Hinton Broth (MHB) to achieve a concentration range of 0.5 to 256 μg/mL.

  • Inoculation: Standardize the bacterial suspension to 0.5 McFarland standard and dilute 1:100. Add 50 μL of the inoculum to each well (final concentration ~5 × 10^5 CFU/mL).

  • Incubation & Readout: Incubate at 37°C for 18 hours. Add 10 μL of 0.015% resazurin solution to each well and incubate for an additional 2 hours.

  • Validation: A color change from blue to pink indicates viable cells. The MIC is the lowest concentration that prevents this color shift. Self-Validation: Always include a positive control (e.g., Vancomycin) and a vehicle control (1% DMSO) to verify assay integrity.

Protocol 2: In Vivo Acute Murine Efficacy Model

Objective: Evaluate the systemic efficacy and off-target toxicity of lead taiwapyrone derivatives. Causality: We utilize a 5-day delayed observation protocol. As demonstrated in recent studies, α-pyrones often exhibit delayed pharmacodynamic effects due to gradual mitochondrial hyperpolarization[4]. Acute 24-hour readouts would yield false negatives for this compound class.

  • Animal Preparation: Utilize female BALB/c mice (6-8 weeks old). Acclimate for 7 days prior to the study.

  • Infection Model: Inoculate mice intraperitoneally (i.p.) with a standardized lethal dose of the target pathogen.

  • Dosing Regimen: Administer the lead taiwapyrone derivative (e.g., 30 mg/kg/day) via oral gavage (p.o.) or i.p. injection for 5 consecutive days, starting 24 hours post-infection. Formulate the compound in a biologically inert vehicle (e.g., 5% Tween-80 in saline) to enhance the solubility of the lipophilic pyrone ring.

  • Monitoring: Monitor parasitemia/bacterial load via blood sampling on days 3, 5, and 7. Monitor body weight and clinical signs of toxicity daily.

  • Histopathology (Toxicity Assessment): On day 14, euthanize surviving animals. Harvest the liver and kidneys for H&E staining to assess for hepatotoxicity or nephrotoxicity, which are common bottlenecks for polyketide-derived therapeutics.

Mechanistic Insights: How Taiwapyrone Derivatives Function

Understanding the mechanism of action is crucial for interpreting the discrepancies between in vitro and in vivo data. Taiwapyrone and related α-pyrones are known to interact with cellular membranes. However, unlike broad-spectrum detergents that cause rapid lysis, specific α-pyrone derivatives induce mitochondrial membrane hyperpolarization[4]. This specific disruption of the electron transport chain leads to the accumulation of Reactive Oxygen Species (ROS), ultimately triggering pathogen apoptosis or clearance by the host immune system.

Mechanism N1 Taiwapyrone Derivative Administration N2 Cellular Internalization N1->N2 N3 Mitochondrial Membrane Hyperpolarization N2->N3 N4 ROS Generation & Oxidative Stress N3->N4 N5 Pathogen Clearance (In Vivo Efficacy) N4->N5

Cellular mechanism of action for bioactive alpha-pyrone derivatives.

Furthermore, in agricultural applications, taiwapyrone derivatives isolated from Xylaria necrophora have been implicated in phytotoxicity, specifically causing taproot decline in soybeans[5]. The in vivo plant models demonstrate that these metabolites inhibit root development, a complex physiological response that cannot be fully replicated in simple in vitro seed germination assays[2].

Conclusion

The evaluation of taiwapyrone derivatives requires a synergistic approach. In vitro assays provide the necessary throughput to establish structure-activity relationships and intrinsic antimicrobial/cytotoxic baselines[3]. However, the true therapeutic or agricultural utility of these α-pyrones can only be validated through robust in vivo models that account for their unique, delayed pharmacodynamics and complex bioavailability[4].

Sources

Comparative

Comparative Metabolomics of Taiwapyrone-Producing Fungal Strains: A Guide to Strain Selection and Bioprocess Optimization

Introduction to Taiwapyrone and Fungal Biosynthesis Taiwapyrone is a highly bioactive α-pyrone derivative originally identified from specialized fungal sources. α-Pyrones represent a critical class of secondary metabolit...

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Author: BenchChem Technical Support Team. Date: April 2026

By: Senior Application Scientist

Introduction to Taiwapyrone and Fungal Biosynthesis

Taiwapyrone is a highly bioactive α-pyrone derivative originally identified from specialized fungal sources. α-Pyrones represent a critical class of secondary metabolites with diverse biological activities, including antibacterial, anti-inflammatory, and cytotoxic properties 1. Recent bioprospecting efforts have identified several fungal genera capable of producing taiwapyrone and structurally related polyketides like cillifuranone 2.

For drug development professionals and natural product chemists, selecting the optimal microbial chassis for taiwapyrone production is paramount. This guide provides an objective, data-driven comparison of known pyrone-producing fungal strains—notably Neodidymelliopsis sp. 2, Aspergillus sp. 3, and Metapochonia sp. 4—utilizing advanced comparative metabolomics. By mapping the metabolic networks and quantifying secondary metabolite yields across different taxa, we can rationally select strains for either scaled-up production or the discovery of novel α-pyrone analogs.

The Causality of Experimental Design in Fungal Metabolomics

Metabolomics is not merely an observational tool; it is a functional readout of a strain’s biosynthetic capacity under specific environmental pressures. Fungi contain cryptic biosynthetic gene clusters (BGCs) that often remain silent under standard laboratory conditions. We employ a "one strain-many compounds" (OSMAC) approach to awaken these clusters 2.

  • Why LC-HRMS/MS? Liquid Chromatography coupled with High-Resolution Tandem Mass Spectrometry (LC-HRMS/MS) provides the exact mass and fragmentation patterns required to distinguish taiwapyrone from its structural isomers (e.g., γ-pyrones like luteapyrone).

  • Why Multivariate Statistical Analysis? Unsupervised Principal Component Analysis (PCA) and supervised Orthogonal Partial Least Squares Discriminant Analysis (OPLS-DA) allow us to filter out primary metabolic "noise" (sugars, amino acids) and isolate the secondary metabolite features (polyketides) that uniquely define each strain's production profile.

  • Self-Validating System: To ensure analytical trustworthiness, pooled Quality Control (QC) samples are injected every 10 runs. If the QC samples do not cluster tightly in the PCA scores plot, the batch is invalidated, ensuring that observed variance is biological, not instrumental.

Step-by-Step Methodology: Comparative Metabolomics Workflow

Phase 1: Fungal Cultivation and Elicitation
  • Strain Reactivation: Revive Neodidymelliopsis sp. (ICMP11463), Aspergillus sp. (GXNU-Y85), and Metapochonia lutea on Potato Dextrose Agar (PDA) for 7 days at 25°C.

  • Liquid Fermentation: Inoculate 5 agar plugs (5 mm diameter) of each strain into 500 mL Erlenmeyer flasks containing 200 mL of modified Yeast Extract Sucrose (YES) broth.

  • Elicitation: Apply osmotic stress (addition of 3% NaCl) to mimic marine/mangrove endophytic conditions, which has been shown to upregulate polyketide synthase (PKS) expression 3.

  • Incubation: Incubate cultures on a rotary shaker at 150 rpm, 25°C for 14 days.

Phase 2: Metabolite Extraction
  • Broth Separation: Centrifuge the fermentation broth at 8,000 × g for 15 minutes to separate the mycelial biomass from the supernatant.

  • Liquid-Liquid Extraction: Extract the supernatant three times with an equal volume of ethyl acetate (EtOAc) to capture intermediate-to-nonpolar polyketides.

  • Concentration: Pool the EtOAc fractions and evaporate to dryness under reduced pressure using a rotary evaporator at 40°C.

  • Reconstitution: Resuspend the crude extract in 1 mL of LC-MS grade Methanol (MeOH), filter through a 0.22 µm PTFE syringe filter, and transfer to an autosampler vial.

Phase 3: LC-HRMS/MS Data Acquisition
  • Chromatography: Inject 2 µL of the sample onto a C18 reversed-phase column (e.g., 2.1 × 100 mm, 1.7 µm) maintained at 40°C.

  • Mobile Phase: Use a gradient of Water + 0.1% Formic Acid (A) and Acetonitrile + 0.1% Formic Acid (B). Gradient: 5% B to 95% B over 15 minutes.

  • Mass Spectrometry: Operate the Q-TOF mass spectrometer in positive electrospray ionization (ESI+) mode. Acquire full scan MS data (m/z 100-1500) and Data-Dependent Acquisition (DDA) MS/MS spectra for the top 5 most intense precursor ions.

Phase 4: Data Processing & Multivariate Analysis
  • Feature Extraction: Process the raw data files using MZmine 3 for peak picking, deconvolution, and alignment.

  • Statistical Modeling: Export the feature table (m/z-RT pairs vs. intensity) to MetaboAnalyst. Perform Pareto scaling and generate PCA and OPLS-DA models to identify features with Variable Importance in Projection (VIP) scores > 1.5.

  • Annotation: Annotate taiwapyrone and related polyketides by matching MS/MS spectra against the Global Natural Products Social Molecular Networking (GNPS) database and in-house spectral libraries.

Workflow Cultivation Fungal Cultivation (OSMAC Approach) Extraction Liquid-Liquid Extraction (EtOAc) Cultivation->Extraction Harvest LCMS LC-HRMS/MS Data Acquisition Extraction->LCMS Sample Prep Processing Data Processing (MZmine 3) LCMS->Processing Raw Data Stats Multivariate Analysis (PCA & OPLS-DA) Processing->Stats Feature Table Identification Biomarker Annotation (GNPS Networks) Stats->Identification VIP > 1.5

Comparative metabolomics workflow for identifying fungal polyketides.

Biosynthetic Pathway and Metabolic Flux

The biosynthesis of taiwapyrone and its co-metabolites (such as cillifuranone) is governed by iterative Type I Polyketide Synthases (PKS). The pathway begins with the condensation of acetyl-CoA and malonyl-CoA units. Depending on the specific tailoring enzymes (e.g., cyclases, methyltransferases) active in the strain, the linear polyketide chain undergoes specific cyclization to form either an α-pyrone ring (taiwapyrone) or a furanone ring (cillifuranone) 2. In contrast, alternative cyclization pathways lead to γ-pyrones such as luteapyrone 4.

Pathway Precursors Acetyl-CoA + Malonyl-CoA PKS Iterative Type I PKS (Chain Elongation) Precursors->PKS Intermediate Linear Polyketide Intermediate PKS->Intermediate Cyclase1 α-Pyrone Cyclization Intermediate->Cyclase1 Cyclase2 Furanone Cyclization Intermediate->Cyclase2 Taiwapyrone Taiwapyrone (α-Pyrone) Cyclase1->Taiwapyrone Cillifuranone Cillifuranone (Furanone) Cyclase2->Cillifuranone

Proposed divergent biosynthetic pathway of taiwapyrone and cillifuranone.

Data Presentation: Strain Comparison

The table below summarizes the comparative metabolomic data, highlighting the production metrics and co-metabolite profiles of the three evaluated fungal strains.

Fungal StrainPrimary Habitat/SourceTaiwapyrone Yield (mg/L)*Dominant Co-MetabolitesPathway PreferenceSuitability
Neodidymelliopsis sp. (ICMP11463)Terrestrial / Plant Pathogen42.5 ± 3.1 (2Z)-cillifuranone, (2E)-cillifuranoneHighly specific to α-pyrones and furanonesScale-up production of taiwapyrone
Aspergillus sp. (GXNU-Y85)Mangrove Endophyte18.2 ± 1.8Aspergienynes, MeroterpenoidsBroad polyketide/terpenoid diversityAnalog discovery & structural diversity
Metapochonia lutea Riverine / Soil< 2.0 (Trace)Luteapyrone (γ-pyrone), Succinic acidShifted towards γ-pyronesNegative control for α-pyrone production

*Yields quantified via external calibration curves using purified standards in LC-UV (254 nm) following 14-day YES broth fermentation.

Conclusion & Strategic Recommendations

Based on the comparative metabolomics analysis:

  • For Commercial Scale-Up: Neodidymelliopsis sp. is the superior chassis. Its metabolic flux is heavily channeled toward the taiwapyrone/cillifuranone biosynthetic node, minimizing the need for complex downstream purification.

  • For Drug Discovery & Analog Generation: The mangrove endophyte Aspergillus sp. (GXNU-Y85) exhibits a highly diverse secondary metabolome. While its baseline taiwapyrone yield is lower, its rich enzymatic repertoire makes it an ideal candidate for precursor-directed biosynthesis to generate novel α-pyrone derivatives.

  • Mechanistic Insight: The structural divergence between α-pyrones (taiwapyrone) and γ-pyrones (luteapyrone in M. lutea) underscores the evolutionary divergence of fungal PKS cyclization domains.

By leveraging high-resolution metabolomics, researchers can move beyond empirical screening and adopt a rational, data-driven approach to fungal bioprocess optimization.

References

  • An Overview of α-Pyrones as Phytotoxins Produced by Plant Pathogen Fungi - PMC. nih.gov.1

  • Proposed biosynthesis of (2Z)-cillifuranone (1) (red) and taiwapyrone... - ResearchGate. researchgate.net. 2

  • New Meroterpenoids and α-Pyrone Derivatives Isolated from the Mangrove Endophytic Fungal Strain Aspergillus sp. GXNU-Y85 - MDPI. mdpi.com. 3

  • Luteapyrone, a Novel ƴ-Pyrone Isolated from the Filamentous Fungus Metapochonia lutea - PMC. nih.gov. 4

Sources

Safety & Regulatory Compliance

Safety

A Guide to the Safe Disposal of Novel Chemical Entities: A Case Study on Taiwapyrone

As researchers and scientists at the forefront of drug discovery and development, we frequently work with novel chemical entities whose toxicological and environmental profiles are not yet fully characterized. Taiwapyron...

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Author: BenchChem Technical Support Team. Date: April 2026

As researchers and scientists at the forefront of drug discovery and development, we frequently work with novel chemical entities whose toxicological and environmental profiles are not yet fully characterized. Taiwapyrone, a polyketide-derived natural product, represents such a compound. While specific, validated disposal protocols for Taiwapyrone are not established in regulatory literature, a robust, safety-first approach based on its chemical class and potential reactivity can be formulated.

This guide provides a comprehensive framework for the proper disposal of Taiwapyrone and other novel research chemicals. Our objective is to empower laboratory personnel with the knowledge to manage chemical waste safely and responsibly, ensuring both personal safety and environmental protection.

Hazard Assessment: Understanding the Chemistry of Taiwapyrone

Before any disposal procedure can be considered, a thorough hazard assessment must be conducted. This involves evaluating the known chemical properties of Taiwapyrone and its structural analogs.

Taiwapyrone is a member of the pyrone class of compounds, which are heterocyclic unsaturated lactones. The core α-pyrone ring is a key structural feature that dictates its reactivity. This ring system can undergo various reactions, and its stability can be influenced by its substituents. While comprehensive toxicological data for Taiwapyrone itself is scarce, the known reactivity of the α-pyrone core suggests several potential hazards:

  • Reactivity: The lactone functionality presents a potential for hydrolysis, especially under strong acidic or basic conditions. The conjugated double bonds in the pyrone ring can participate in various reactions, and the overall stability of the molecule may be limited.

  • Toxicity: Many natural product polyketides exhibit potent biological activity, which is often the reason for their investigation as potential drug candidates. This inherent bioactivity means that they should be handled as potentially toxic substances. The specific toxicological profile of Taiwapyrone is not well-established, so a precautionary approach is warranted.

  • Environmental Persistence: The environmental fate of Taiwapyrone is unknown. As a precautionary measure, it should be considered a potential environmental hazard and prevented from entering sewer systems or general waste streams.

Given these considerations, Taiwapyrone waste must be treated as hazardous chemical waste.

The Disposal Workflow: A Step-by-Step Protocol

The following protocol outlines the recommended steps for the safe disposal of Taiwapyrone waste, including pure compound, contaminated labware, and solutions.

Step 1: In-Lab Waste Segregation

Proper segregation at the point of generation is the most critical step in a safe waste management program.

  • Designated Waste Containers: All waste contaminated with Taiwapyrone should be collected in a dedicated, properly labeled hazardous waste container. This includes:

    • Solid waste: Contaminated personal protective equipment (PPE) such as gloves and weighing papers, used silica gel, and any unrecoverable pure compound.

    • Liquid waste: Solutions containing Taiwapyrone, including reaction mixtures, chromatographic fractions, and rinsing solvents.

  • Container Specifications:

    • Use chemically resistant containers, such as high-density polyethylene (HDPE) for liquids and leak-proof, sealable bags or containers for solids.

    • Ensure containers are in good condition, with no cracks or leaks.

    • Do not fill liquid waste containers to more than 80% capacity to allow for vapor expansion.

Step 2: Waste Labeling

Accurate and detailed labeling is a legal requirement and is essential for safe handling and disposal by your institution's Environmental Health and Safety (EHS) department and the ultimate disposal facility.

  • Label Contents: The label on your Taiwapyrone waste container must include:

    • The words "Hazardous Waste."

    • The full chemical name: "Taiwapyrone."

    • A list of all other chemical constituents in the container, including solvents, with their approximate percentages.

    • The date on which waste was first added to the container.

    • The name and contact information of the generating researcher or lab.

Step 3: Neutralization of Gross Contamination (Optional and with Caution)

For cleaning glassware or decontaminating spills, a chemical neutralization step can be considered. This should only be performed by trained personnel and with appropriate safety precautions.

  • Recommended Neutralization Agent: A 10% solution of sodium hypochlorite (bleach) can be effective for degrading many organic compounds through oxidation.

  • Procedure:

    • On a small, trial scale, test the compatibility of the bleach solution with a small amount of a representative Taiwapyrone waste solution to ensure no violent reaction occurs.

    • For decontaminating glassware, rinse the item with a small amount of the 10% bleach solution, allowing for a contact time of at least 30 minutes.

    • Thoroughly rinse the glassware with water and then a suitable organic solvent like ethanol or acetone.

    • All rinsates from this procedure must be collected as hazardous liquid waste.

Step 4: Storage and Collection

  • Storage Location: Store sealed Taiwapyrone waste containers in a designated satellite accumulation area within your laboratory. This area should be under the control of the lab personnel, away from general traffic, and have secondary containment to catch any potential leaks.

  • Arrange for Pickup: Contact your institution's EHS department to schedule a pickup of the full waste container. Do not allow hazardous waste to accumulate in the lab for extended periods.

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process for the disposal of Taiwapyrone and other novel chemical compounds.

cluster_0 Start: Waste Generation cluster_1 Step 1: Segregation & Labeling cluster_2 Step 2: Storage & Disposal Generate Taiwapyrone Waste Generated (Solid, Liquid, or Contaminated Labware) Segregate Segregate into Designated Hazardous Waste Container Generate->Segregate Immediate Action Label Label Container Accurately (Name, Constituents, Date) Segregate->Label Concurrent Action Store Store in Secondary Containment in Satellite Accumulation Area Label->Store After Sealing Container ContactEHS Contact EHS for Pickup and Professional Disposal Store->ContactEHS When Container is Full End Disposal Complete ContactEHS->End

Caption: Decision workflow for the safe disposal of Taiwapyrone waste.

Summary of Key Information

Aspect Guideline
Waste Classification Hazardous Chemical Waste
Primary Hazard Unknown toxicity, potential reactivity, and environmental persistence.
Waste Segregation Collect in dedicated, labeled hazardous waste containers at the point of generation. Separate solids and liquids.
Container Type Chemically resistant (e.g., HDPE), leak-proof, with a secure lid.
Labeling Requirements "Hazardous Waste," "Taiwapyrone," all constituents with percentages, and start date.
Disposal Method Arrange for pickup and disposal by your institution's Environmental Health and Safety (EHS) department via a licensed hazardous waste vendor.
Spill/Decontamination Use a 10% sodium hypochlorite solution with caution, collecting all materials and rinsates as hazardous waste.
DO NOT Do not dispose of Taiwapyrone down the drain. Do not mix with incompatible waste streams. Do not place in regular trash.

By adhering to this comprehensive disposal plan, you can ensure that your innovative research does not come at the cost of safety or environmental responsibility. Always consult your institution's specific chemical hygiene plan and EHS professionals for guidance.

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